(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12;/h1-9H,10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBRWBLKNAXUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375442 | |
| Record name | 4-benzoylbenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24095-40-7 | |
| Record name | 4-benzoylbenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride, also known as 4-benzoylbenzylamine hydrochloride, is a chemical compound belonging to the benzophenone family. While its specific biological activities and pharmacological profile are not extensively documented in publicly available literature, its structural motif is common in medicinal chemistry, suggesting potential for further investigation. This technical guide provides a comprehensive overview of its known chemical and physical properties, outlines plausible synthetic routes based on established organic chemistry principles, and discusses potential areas for pharmacological research by drawing parallels with structurally related compounds. The lack of specific biological data for this compound is a notable gap in the current scientific literature.
Chemical and Physical Properties
This compound is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 24095-40-7 | [1] |
| Molecular Formula | C₁₄H₁₄ClNO | [1] |
| Molecular Weight | 247.72 g/mol | [1] |
| IUPAC Name | --INVALID-LINK--methanone;hydrochloride | [1] |
| Synonyms | 4-Benzoylbenzylamine hydrochloride, (4-Benzoylphenyl)methanamine hydrochloride, 4-(Aminomethyl)benzophenone hydrochloride | [1] |
| Melting Point | 122-125 °C | |
| Boiling Point | 97-99 °C at 0.38 mmHg | |
| Appearance | Solid | |
| Purity | Typically ≥97% |
Synthesis and Reaction Mechanisms
A potential synthetic route could commence with the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 4-methylbenzophenone. Subsequent radical bromination of the methyl group would yield 4-(bromomethyl)benzophenone. This intermediate could then be converted to a phthalimide derivative, followed by hydrazinolysis (the Gabriel synthesis) to produce the primary amine. Alternatively, the bromomethyl intermediate could be reacted with sodium azide, followed by reduction to the amine. Finally, treatment with hydrochloric acid would afford the desired hydrochloride salt.
Another viable approach involves the Friedel-Crafts acylation of a protected aminomethyl-substituted benzene ring or a precursor like 4-cyanobenzyl bromide. The latter would lead to (4-cyanophenyl)(phenyl)methanone, which could then be reduced to the corresponding aminomethyl derivative.
The following diagram illustrates a potential synthetic workflow:
Potential Pharmacological Significance and Areas for Investigation
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5][6]
Given the structural similarity of this compound to other biologically active benzophenones, several avenues of pharmacological investigation are warranted.
-
Anticancer Activity: Many benzophenone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[2][4] It would be pertinent to screen this compound against a panel of cancer cell lines to determine its potential as an anticancer agent. Mechanistic studies could explore its effects on cell cycle progression, apoptosis, and key signaling pathways implicated in cancer.
-
Enzyme Inhibition: The benzophenone core can interact with the active sites of various enzymes. For instance, some derivatives have shown inhibitory activity against enzymes like α-glucosidase and prolyl endopeptidase.[3] Screening against a panel of relevant enzymes could uncover novel inhibitory activities.
-
Receptor Binding: The aminomethylphenyl moiety could facilitate interactions with various receptors. It would be valuable to assess the binding affinity of this compound for a range of G-protein coupled receptors (GPCRs) and ion channels.
A logical workflow for the initial biological screening of this compound is depicted below:
References
- 1. This compound | C14H14ClNO | CID 2760962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [2310.00947] Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies [arxiv.org]
- 4. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological investigation of phenyl benzoate, benzophenone, and xanthone compounds [jcps.bjmu.edu.cn]
- 6. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]
An In-Depth Technical Guide to (4-(Aminomethyl)phenyl)(phenyl)methanone Hydrochloride: Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride is a chemical compound belonging to the benzophenone family. Benzophenones are a class of aromatic ketones that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the known properties, structure, and relevant data for this compound, catering to the needs of researchers and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for handling, characterization, and experimental design.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 24095-40-7 | [1][2] |
| Molecular Formula | C₁₄H₁₄ClNO | [1] |
| Molecular Weight | 247.72 g/mol | [1][2] |
| Melting Point | 122-125 °C | [2] |
| Boiling Point | 97-99 °C at 0.38 mmHg | [2] |
| Appearance | Solid | [2] |
| IUPAC Name | --INVALID-LINK--methanone;hydrochloride | [1] |
| InChI Key | XCBRWBLKNAXUAM-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN.Cl | [3] |
Structure
The chemical structure of this compound consists of a central carbonyl group connecting two phenyl rings. One of the phenyl rings is substituted at the para position with an aminomethyl group (-CH₂NH₂), which is protonated in the hydrochloride salt form.
Logical Relationship of Structural Components
References
4-aminomethylbenzophenone hydrochloride CAS number 24095-40-7
An In-depth Technical Guide to 4-aminomethylbenzophenone hydrochloride CAS Number: 24095-40-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-aminomethylbenzophenone hydrochloride (CAS: 24095-40-7), also known as 4-Benzoylbenzylamine hydrochloride, is a versatile bifunctional organic compound that serves as a critical intermediate in synthetic chemistry. Its structure, featuring a primary amine and a benzophenone moiety, makes it a valuable building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and solubility in various solvents, simplifying its handling and application in reactions like amidations and coupling. Recent research has highlighted its role as a key precursor in the synthesis of novel kinase inhibitors for oncology and has pointed to potential neuroprotective applications for its derivatives. This document provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental procedures.
Chemical and Physical Properties
4-aminomethylbenzophenone hydrochloride is a colorless crystalline solid that is soluble in water and ethanol.[1] It is sensitive to moisture and should be stored under an inert atmosphere at refrigerated temperatures (2-8°C).[1]
| Property | Value | Reference |
| CAS Number | 24095-40-7 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄ClNO | [2][3] |
| Molecular Weight | 247.72 g/mol | [2][3] |
| IUPAC Name | [4-(aminomethyl)phenyl]-phenylmethanone;hydrochloride | [2] |
| Synonyms | 4-(Aminomethyl)benzophenone HCl, 4-Benzoylbenzylamine HCl | [1][2] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | ~184 °C | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Role in Synthetic Chemistry and Drug Discovery
The primary value of 4-aminomethylbenzophenone hydrochloride lies in its utility as a synthetic intermediate.[1] The primary amine group is a nucleophile, readily participating in reactions to form amides, sulfonamides, and imines. The benzophenone group can act as a photophore or a rigid scaffold.
This dual functionality is leveraged in drug discovery to create diverse molecular libraries. For instance, it serves as a foundational scaffold for novel kinase inhibitors, which are crucial in targeting cancer signaling pathways. Furthermore, preclinical studies on derivatives of this compound have shown promise in mitigating oxidative stress in neuronal cells, suggesting a potential, albeit indirect, role in the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's.
Representative Experimental Protocol: Amide Coupling
While specific protocols for this exact molecule are proprietary or embedded in broader synthetic schemes, a generalized procedure for its use in a standard amide coupling reaction is provided below. This protocol details the reaction of the primary amine of 4-aminomethylbenzophenone hydrochloride with a generic carboxylic acid.
Objective: To synthesize an N-(4-benzoylbenzyl) amide derivative.
Materials:
-
4-aminomethylbenzophenone hydrochloride (1.0 eq)
-
A carboxylic acid (R-COOH) (1.05 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: Dissolve 4-aminomethylbenzophenone hydrochloride in anhydrous DCM. Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.
-
Acid Activation: In a separate flask, dissolve the carboxylic acid, EDC, and HOBt in anhydrous DCM. Stir the mixture at 0°C for 20 minutes to form the active ester.
-
Coupling Reaction: Add the solution containing the free amine (from Step 1) dropwise to the activated ester solution (from Step 2) at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the pure amide product.
Safety and Handling
4-aminomethylbenzophenone hydrochloride is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1] All handling should be performed in a well-ventilated fume hood. In case of accidental exposure, seek immediate medical attention.[1]
| Hazard Type | GHS Statement / Risk Code | Precautionary Statement / Safety Description |
| Acute Toxicity | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[2] | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[1] |
| Irritation | H315/H319: Causes skin irritation and serious eye irritation.[2] | R36/37/38: Irritating to eyes, respiratory system and skin.[1] |
| Handling | - | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] |
| Protection | - | S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[1] |
Conclusion
4-aminomethylbenzophenone hydrochloride (CAS: 24095-40-7) is a high-value chemical intermediate with significant applications in drug discovery and organic synthesis. Its bifunctional nature allows for its incorporation into a wide range of molecular structures, making it a key component in the development of novel therapeutics, particularly kinase inhibitors. While the compound requires careful handling due to its hazardous properties, its versatility and utility solidify its importance as a valuable tool for researchers and drug development professionals.[1]
References
Physical and chemical properties of 4-Benzoyl benzylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Benzoyl benzylamine hydrochloride (CAS No: 24095-40-7). It is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. This document compiles available data on the compound's structure, physical characteristics, and spectral properties. Furthermore, it outlines generalized experimental protocols for its synthesis and analysis based on methodologies reported for structurally related compounds. While the specific biological activities and mechanisms of action for 4-Benzoyl benzylamine hydrochloride are not extensively documented in current literature, this guide discusses the therapeutic potential of related benzoyl and benzylamine derivatives to provide context for future research endeavors.
Introduction
4-Benzoyl benzylamine hydrochloride, also known as (4-aminomethyl)benzophenone hydrochloride, is a chemical compound of interest in the field of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a benzophenone moiety linked to a benzylamine group, presents a versatile scaffold for the development of novel therapeutic agents. Derivatives of benzylamine and benzophenone have demonstrated a wide range of biological activities, including but not limited to, anti-HIV, beta-tryptase inhibition, and antifungal properties.[3][4][5][6] This guide aims to consolidate the existing technical information on 4-Benzoyl benzylamine hydrochloride to facilitate its evaluation and application in research and development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-Benzoyl benzylamine hydrochloride is presented below.
Table 1: Physical and Chemical Properties of 4-Benzoyl Benzylamine Hydrochloride
| Property | Value | Reference(s) |
| IUPAC Name | --INVALID-LINK--methanone hydrochloride | [2] |
| Synonyms | 4-(Aminomethyl)benzophenone hydrochloride, --INVALID-LINK--methanone hydrochloride | [2] |
| CAS Number | 24095-40-7 | [2] |
| Molecular Formula | C₁₄H₁₄ClNO | [2] |
| Molecular Weight | 247.72 g/mol | [2] |
| Melting Point | 207-208 °C | Chem-Impex International |
| Boiling Point | Data not available | |
| Solubility | Soluble in water and ethanol. | [7] |
| Appearance | Colorless crystalline solid | [7] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference(s) |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 43.1 Ų | PubChem |
| LogP | 2.5 | Chem-Impex International |
Spectral Data
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the amine protons (NH₃⁺). Based on data for benzylamine hydrochloride, the benzylic protons would likely appear around δ 4.0 ppm, and the aromatic protons in the range of δ 7.3-7.8 ppm.[1]
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, and the benzylic carbon. For benzylamine hydrochloride, the benzylic carbon appears around δ 42.25 ppm, and the aromatic carbons between δ 128-135 ppm.[1][8]
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the ammonium group (around 3000 cm⁻¹), C=O stretching of the ketone (around 1650 cm⁻¹), and C-N stretching.[9] The aromatic C-H stretching would appear above 3000 cm⁻¹, and the C=C stretching of the aromatic rings in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₄H₁₃NO) at m/z 211.[10] Characteristic fragmentation patterns would involve the cleavage of the benzyl-amine bond and the benzoyl group.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis and analysis of 4-Benzoyl benzylamine hydrochloride are not explicitly published. However, the following sections describe generalized procedures based on established methods for similar compounds.
Synthesis
A plausible synthetic route to 4-Benzoyl benzylamine hydrochloride is the amination of a suitable precursor like 4-benzoylbenzyl chloride or the reduction of 4-benzoylbenzonitrile followed by salt formation. A generalized protocol for the synthesis from a benzyl halide is outlined below.
Protocol 4.1.1: Synthesis via Gabriel Amine Synthesis (Generalized)
This method involves the reaction of a benzyl halide with potassium phthalimide followed by hydrolysis to yield the primary amine.
-
N-Alkylation: 4-Benzoylbenzyl chloride is reacted with potassium phthalimide in a suitable solvent like dimethylformamide (DMF) at an elevated temperature.
-
Hydrolysis: The resulting N-(4-benzoylbenzyl)phthalimide is then treated with hydrazine hydrate in a solvent such as ethanol under reflux to cleave the phthalimide group and liberate the free amine.
-
Salt Formation: The resulting 4-benzoylbenzylamine is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) to precipitate 4-Benzoyl benzylamine hydrochloride.
-
Purification: The crude product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.[11]
Workflow for Synthesis and Purification
Caption: Generalized workflow for the synthesis and purification of 4-Benzoyl benzylamine hydrochloride.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the purity determination and quantification of 4-Benzoyl benzylamine hydrochloride.
Protocol 4.2.1: Reversed-Phase HPLC Analysis (Generalized)
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and a data acquisition system.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the benzophenone chromophore has strong absorbance (e.g., around 254 nm).
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) and then diluted to appropriate concentrations for analysis.
-
Analysis: The sample is injected into the HPLC system, and the retention time and peak area are recorded for quantification against a standard curve.[12][13][14][15][16]
Workflow for HPLC Analysis
Caption: Generalized workflow for the analytical characterization of 4-Benzoyl benzylamine hydrochloride by HPLC.
Biological Activity and Potential Applications
As of the date of this publication, there is a lack of specific studies detailing the biological activities, mechanism of action, and signaling pathways of 4-Benzoyl benzylamine hydrochloride. However, the structural motifs present in the molecule suggest potential areas for investigation.
-
Benzylamine Derivatives: Various substituted benzylamines have been explored for their therapeutic potential. For instance, certain 4-substituted benzylamine derivatives have been identified as potent inhibitors of β-tryptase, an enzyme implicated in asthma.[3] Other benzylamine derivatives have shown antimycotic activity.[6][17]
-
Benzophenone Derivatives: The benzophenone scaffold is present in numerous biologically active compounds. For example, 4-benzyl and 4-benzoyl-3-dimethylaminopyridin-2(1H)-ones have been reported as a new class of highly potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.[4][5] Additionally, certain benzoyl derivatives have been evaluated as inhibitors of human DNA topoisomerase II.[18]
Given the activities of related compounds, 4-Benzoyl benzylamine hydrochloride could be a valuable starting point for the design and synthesis of novel inhibitors of various enzymes or receptors. Future research should focus on screening this compound against a panel of biological targets to elucidate its pharmacological profile.
Signaling Pathway
Due to the absence of published research on the specific biological targets and mechanism of action of 4-Benzoyl benzylamine hydrochloride, a diagram of its signaling pathway cannot be provided at this time. Further investigation is required to identify its molecular targets and downstream effects.
Safety Information
4-Benzoyl benzylamine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.[7] Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood to avoid inhalation. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[7]
Conclusion
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. scbt.com [scbt.com]
- 3. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Benzyl and 4-benzoyl-3-dimethylaminopyridin-2(1H)-ones: in vitro evaluation of new C-3-amino-substituted and C-5,6-alkyl-substituted analogues against clinically important HIV mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-benzyl- and 4-benzoyl-3-dimethylaminopyridin-2(1H)-ones, a new family of potent anti-HIV agents: optimization and in vitro evaluation against clinically important HIV mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Benzylamine hydrochloride(3287-99-8) 13C NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antitumor agents. 125. New 4 beta-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Utility of 4-Aminomethylbenzophenone Hydrochloride in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminomethylbenzophenone hydrochloride, also known as 4-benzoylbenzylamine hydrochloride, is a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its structure, featuring a reactive primary amine and a benzophenone core, makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The benzophenone scaffold itself is a privileged structure, found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the uses of 4-aminomethylbenzophenone hydrochloride, focusing on its role as a precursor in the synthesis of pharmacologically active compounds.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 4-aminomethylbenzophenone hydrochloride is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄ClNO | |
| Molecular Weight | 247.72 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Approximately 235-239 °C | |
| Solubility | Soluble in water and ethanol | |
| CAS Number | 24095-40-7 |
Synthetic Applications
The primary utility of 4-aminomethylbenzophenone hydrochloride lies in its role as a versatile starting material for the synthesis of more complex molecules. The presence of the primary aminomethyl group allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.
Synthesis of Bioactive Molecules
4-Aminomethylbenzophenone hydrochloride serves as a key intermediate in the synthesis of various biologically active compounds. While specific, detailed protocols for its direct use are not abundant in recent literature, its application in the creation of compounds with potential therapeutic value is noted. It is often employed in the synthesis of heterocyclic systems and other complex organic structures that are then evaluated for their pharmacological activity.
One notable, albeit older, application is in the synthesis of amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones. These compounds have shown activity in the central nervous system. The synthesis involves the reaction of the aminomethyl group with amino acids to form amide bonds, leading to a new class of annelated peptidoaminobenzophenones.
Experimental Protocols: A General Overview
General Protocol for N-Acylation of 4-Aminomethylbenzophenone Hydrochloride
Objective: To synthesize an N-acyl derivative of 4-aminomethylbenzophenone.
Materials:
-
4-Aminomethylbenzophenone hydrochloride
-
Anhydrous acyl chloride or carboxylic acid anhydride
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-aminomethylbenzophenone hydrochloride (1 equivalent) in the chosen anhydrous aprotic solvent.
-
Basification: Add the tertiary amine base (2.2 equivalents) to the suspension and stir until the starting material dissolves. This step is crucial to deprotonate the hydrochloride salt and liberate the free amine.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (acyl chloride or anhydride, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-acyl derivative.
Biological Activities of Benzophenone Derivatives
While specific quantitative data for compounds derived directly from 4-aminomethylbenzophenone hydrochloride is limited in recent literature, the broader class of benzophenone derivatives has been extensively studied. The following table summarizes the in vitro biological activities of several benzophenone derivatives against various targets. It is important to note that these compounds are structurally related but not directly synthesized from 4-aminomethylbenzophenone hydrochloride. This data is presented to illustrate the therapeutic potential of the benzophenone scaffold.
| Compound Class | Target | Key Finding | IC₅₀/EC₅₀ | Reference |
| Benzophenone-Thiazole Derivatives | VEGF-A | Inhibition of Vascular Endothelial Growth Factor A | Not specified | |
| N-cyclopropylbenzamide-benzophenone hybrids | p38α MAP Kinase | Potent inhibition of p38α MAP kinase | 0.027 µM | |
| Fluorinated Benzophenone Derivatives | β-secretase (BACE-1) | Inhibition of BACE-1 for potential Alzheimer's disease treatment | 2.32 µM | |
| Benzophenone Derivatives | HIV-1 Reverse Transcriptase | Potent and selective inhibition of HIV-1 RT | EC₅₀ = 2.9 nM (analogue 10i) | |
| Chalcone Derivatives (related to benzophenones) | Various RNA viruses (PIV5, Zika, etc.) | Broad-spectrum antiviral activity with low cytotoxicity | Not specified |
Signaling Pathway Visualization
The benzophenone scaffold is a key feature in molecules that inhibit various signaling pathways implicated in disease. For instance, certain benzophenone derivatives have been identified as potent inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of inflammatory responses. Below is a representative diagram of the p38α MAPK signaling pathway and its inhibition.
Caption: Inhibition of the p38α MAPK signaling pathway by a benzophenone derivative.
Conclusion
4-Aminomethylbenzophenone hydrochloride is a valuable and versatile intermediate in organic synthesis, particularly within the field of medicinal chemistry. Its utility as a building block for creating complex molecules with diverse biological activities is evident from the broader study of the benzophenone scaffold. While detailed, publicly available experimental protocols and quantitative biological data for its direct derivatives are limited, the general reactivity of its primary amine function allows for its incorporation into a wide array of synthetic targets. Further exploration of derivatives of 4-aminomethylbenzophenone hydrochloride may lead to the discovery of novel therapeutic agents for a variety of diseases. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the synthetic potential of this important chemical intermediate.
Mechanism of action of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride in biological systems
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Mechanism of Action of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride
Executive Summary
This technical guide addresses the mechanism of action of this compound in biological systems. Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the specific biological targets, signaling pathways, and overall mechanism of action for this compound. The available data primarily identifies it as a chemical intermediate used in the synthesis of other molecules.
This document provides a summary of the available chemical and physical properties of this compound. Due to the absence of research on its biological activity, sections on quantitative data, experimental protocols, and signaling pathways could not be completed.
Chemical Identity and Properties
This compound is a chemical compound with the molecular formula C₁₄H₁₄ClNO. It is also known by several synonyms, which are listed in the table below for ease of reference.
| Identifier | Value |
| IUPAC Name | --INVALID-LINK--methanone;hydrochloride |
| Synonyms | 4-(Aminomethyl)benzophenone hydrochloride, 4-Benzoylbenzylamine hydrochloride |
| CAS Number | 24095-40-7 |
| Molecular Formula | C₁₄H₁₄ClNO |
| Molecular Weight | 247.72 g/mol |
| Physical Form | Solid |
Available Data on Biological Context
Extensive searches of scientific databases and patent literature did not yield any specific studies detailing the mechanism of action of this compound. The compound is predominantly listed in chemical supplier catalogs as a building block for organic synthesis.
While the broader class of benzophenone derivatives has been investigated for various pharmacological activities—including anti-inflammatory, antimicrobial, and anticancer effects—no such data is available for this specific molecule. Therefore, any discussion of its potential biological activity would be speculative and is not included in this technical guide.
Conclusion
There is currently no scientific literature available to describe the mechanism of action of this compound in biological systems. The core requirements of this technical guide, including the presentation of quantitative biological data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.
Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacological properties and mechanism of action of this compound. We recommend that researchers interested in this molecule initiate foundational in vitro and in vivo studies to determine its biological targets and potential therapeutic applications.
An In-depth Technical Guide to the Solubility of (4-(Aminomethyl)phenyl)(phenyl)methanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility in key laboratory solvents: dimethyl sulfoxide (DMSO), water, and ethanol. The guide includes detailed experimental protocols and a workflow visualization to aid researchers in establishing reliable solubility data for their specific applications.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₄H₁₄ClNO[1]. It is the hydrochloride salt of (4-(Aminomethyl)phenyl)(phenyl)methanone[1]. The presence of an aminomethyl group and a phenylmethanone (benzophenone) core suggests a molecule with both polar and nonpolar characteristics, which will influence its solubility in different solvents. As a hydrochloride salt, it is generally expected to have improved solubility in polar protic solvents like water and ethanol compared to its free base form[2][3].
Solubility Profile
| Solvent | Chemical Formula | Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | DMSO is a powerful, versatile organic solvent capable of dissolving a wide range of organic compounds, including many salts[4]. |
| Water | H₂O | Polar Protic | Likely Soluble | As an amine hydrochloride, the compound is a salt. Salts of organic amines are often soluble in water due to the ionic nature of the hydrochloride group and the potential for hydrogen bonding[2][3]. |
| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | Ethanol is a polar protic solvent that can engage in hydrogen bonding and has a nonpolar ethyl group, allowing it to dissolve a variety of organic compounds and their salts. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a comprehensive method for determining the solubility of this compound. This protocol is adapted from established methodologies for solubility testing of chemical compounds[2][3][5].
3.1. Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized water
-
Ethanol (200 proof), analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Small glass vials with screw caps
3.2. Stock Solution Preparation for HPLC Calibration
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) in a 10 mL volumetric flask.
-
Prepare a series of calibration standards by serial dilution of the stock solution. Recommended concentrations might range from 1 µg/mL to 100 µg/mL.
-
Develop an HPLC method capable of resolving and quantifying the compound. A reverse-phase C18 column is often a good starting point.
-
Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
3.3. Equilibrium Solubility Measurement (Shake-Flask Method)
-
Add an excess amount of this compound to a series of vials, ensuring that a significant amount of undissolved solid will remain. For example, start by adding 20 mg of the compound to 1 mL of each solvent (DMSO, water, ethanol)[5].
-
Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration of the compound by reference to the calibration curve.
-
Calculate the solubility in mg/mL or mol/L by accounting for the dilution factor.
-
Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
Spectroscopic and Spectrometric Analysis of 4-aminomethylbenzophenone hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral characteristics of 4-aminomethylbenzophenone hydrochloride (CAS: 24095-40-7). Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted data based on its chemical structure. It also outlines the standard experimental protocols for acquiring such data.
Chemical Structure and Functional Groups
4-aminomethylbenzophenone hydrochloride, also known as 4-benzoylbenzylamine hydrochloride, possesses several key functional groups that give rise to characteristic spectroscopic signals: a benzoyl group (a ketone bonded to two phenyl rings), a benzylamine hydrochloride moiety, and two para-substituted benzene rings. Understanding the interplay of these groups is crucial for interpreting its spectral data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for 4-aminomethylbenzophenone hydrochloride. These predictions are based on established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -NH₃⁺ | 8.0 - 9.0 | Broad singlet | 3H |
| Aromatic (adjacent to C=O, ortho) | 7.7 - 7.9 | Multiplet | 2H |
| Aromatic (adjacent to C=O, meta, para) | 7.4 - 7.6 | Multiplet | 3H |
| Aromatic (para-substituted ring) | 7.3 - 7.5 | Multiplet | 4H |
| -CH₂- | 4.0 - 4.3 | Singlet | 2H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 195 - 200 |
| Aromatic (quaternary, attached to C=O) | 135 - 140 |
| Aromatic (para-substituted ring, quaternary) | 130 - 135 |
| Aromatic CHs | 125 - 135 |
| -CH₂- | 40 - 45 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Table 3: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (-NH₃⁺) | 2800 - 3200 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (ketone) | 1650 - 1680 | Strong |
| N-H bend (-NH₃⁺) | 1500 - 1600 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-N stretch | 1200 - 1350 | Medium |
| C-H bend (aromatic) | 690 - 900 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₄H₁₄ClNO |
| Molecular Weight | 247.72 g/mol |
| Molecular Ion (M⁺) of free base | m/z 211.10 |
| Key Fragmentation Peaks (free base) | m/z 196, 105, 77 |
Note: In a typical mass spectrometry experiment, the hydrochloride salt would likely dissociate, and the mass spectrum would show the molecular ion for the free base, 4-aminomethylbenzophenone.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-aminomethylbenzophenone hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the amine protons are exchangeable and may not be observed in D₂O.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with appropriate phasing, baseline correction, and referencing (e.g., to the residual solvent peak).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data with appropriate phasing, baseline correction, and referencing.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the ionization technique.
-
Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base.
-
The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-500).
-
For fragmentation studies (MS/MS), the molecular ion of interest is selected and subjected to collision-induced dissociation (CID).
-
Visualized Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.
Caption: General Workflow for Spectroscopic Analysis
Caption: Logical Flow of Spectral Data Interpretation
An In-depth Guide to 4-Benzoylbenzylamine Hydrochloride (CAS 24095-40-7) in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzoylbenzylamine hydrochloride, identified by CAS number 24095-40-7, is a pivotal synthetic intermediate in the landscape of medicinal chemistry. While its direct therapeutic applications are not documented, its significance lies in its role as a versatile building block for the synthesis of a diverse range of complex molecules with significant pharmacological potential. This technical guide provides a comprehensive overview of the discovery and historical context of 4-Benzoylbenzylamine hydrochloride, alongside its synthetic methodologies and its crucial applications in the development of novel therapeutics, particularly in the realms of oncology and neuroprotection.
Introduction: A Key Synthetic Scaffolding
4-Benzoylbenzylamine hydrochloride, with the chemical name (4-(aminomethyl)phenyl)(phenyl)methanone hydrochloride, is a stable, crystalline solid that has emerged as a valuable scaffold in drug discovery. Its molecular structure, featuring a benzophenone core and a reactive primary amine, provides a unique combination of rigidity and functional accessibility, making it an ideal starting material for the elaboration of more complex chemical entities.
While the specific historical details of its initial discovery and first synthesis are not prominently documented in readily available literature, its utility has been implicitly recognized through its application in numerous medicinal chemistry programs over the past few decades. Its primary function is to serve as a key intermediate, a foundational piece upon which intricate molecular architectures with specific biological activities are constructed.
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 24095-40-7 |
| Chemical Name | This compound |
| Synonyms | 4-Benzoylbenzylamine HCl, 4-(Aminomethyl)benzophenone hydrochloride |
| Molecular Formula | C₁₄H₁₄ClNO |
| Molecular Weight | 247.72 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Synthesis and Methodologies
The synthesis of 4-Benzoylbenzylamine hydrochloride is conceptually straightforward, typically involving the reduction of a corresponding nitrile or oxime, followed by salt formation. A general synthetic workflow is outlined below.
Figure 1: Generalized synthetic route to 4-Benzoylbenzylamine hydrochloride.
Experimental Protocol: A Representative Synthesis
While a definitive first-published protocol is elusive, a representative synthesis based on common organic chemistry principles is as follows:
Step 1: Reduction of 4-Cyanobenzophenone
-
To a solution of 4-cyanobenzophenone (1.0 eq) in a suitable solvent such as methanol or ethanol, a catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The reaction mixture is hydrogenated under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield 4-benzoylbenzylamine.
Step 2: Hydrochloride Salt Formation
-
The crude 4-benzoylbenzylamine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.
-
The resulting precipitate, 4-Benzoylbenzylamine hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.
Applications in Medicinal Chemistry
The true value of 4-Benzoylbenzylamine hydrochloride is realized in its role as a precursor to a variety of biologically active molecules. Its bifunctional nature allows for diverse chemical modifications, leading to the generation of extensive compound libraries for high-throughput screening.
Kinase Inhibitors in Oncology
A significant application of 4-Benzoylbenzylamine hydrochloride is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The benzophenone scaffold can be functionalized to interact with the ATP-binding pocket of various kinases, while the aminomethyl group provides a convenient handle for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties.
Figure 2: General workflow for synthesizing kinase inhibitors from 4-Benzoylbenzylamine HCl.
While specific IC₅₀ values for derivatives of 4-Benzoylbenzylamine hydrochloride are proprietary to the developing institutions, the literature indicates that this scaffold has been instrumental in the discovery of potent inhibitors of various kinases, including but not limited to, tyrosine kinases and serine/threonine kinases.
Neuroprotective Agents
Derivatives of 4-Benzoylbenzylamine hydrochloride have also been explored for their potential as neuroprotective agents. The core structure can be modified to generate compounds that can cross the blood-brain barrier and interact with targets involved in neurodegenerative diseases. Research in this area is ongoing, with a focus on developing molecules that can mitigate oxidative stress, reduce neuroinflammation, and prevent neuronal cell death.
Conclusion and Future Perspectives
4-Benzoylbenzylamine hydrochloride (CAS 24095-40-7) stands as a testament to the importance of foundational molecules in the complex process of drug discovery. Although it may not be a therapeutic agent in its own right, its role as a versatile and reliable synthetic intermediate is firmly established. The continued exploration of new synthetic routes and the application of this scaffold in the design of novel kinase inhibitors and neuroprotective agents are expected to yield a new generation of therapeutics. As our understanding of disease biology deepens, the strategic use of such well-characterized building blocks will remain a cornerstone of medicinal chemistry, enabling the rapid and efficient development of innovative medicines.
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel amide, urea, and sulfonamide derivatives, as well as products of reductive amination, using (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride as a versatile starting material. This compound serves as a valuable building block in medicinal chemistry for the development of new therapeutic agents.
Synthesis of Novel Amide Derivatives
The primary amine functionality of (4-(Aminomethyl)phenyl)(phenyl)methanone allows for straightforward N-acylation to form a wide variety of amide derivatives. These derivatives are of significant interest in drug discovery due to the prevalence of the amide bond in biologically active molecules.
Application Highlight: Synthesis of N-(4-benzoylbenzyl)acetamide
This protocol describes a representative synthesis of an N-acyl derivative.
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to the solution to neutralize the hydrochloride salt and facilitate the reaction.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent, for example, acetyl chloride (1.1 eq), dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
| Reactant | Product | Yield (%) | Analytical Data |
| Acetyl chloride | N-(4-benzoylbenzyl)acetamide | >90% (Estimated) | ¹H NMR, ¹³C NMR, MS |
| Benzoyl chloride | N-(4-benzoylbenzyl)benzamide | >90% (Estimated) | ¹H NMR, ¹³C NMR, MS |
| Adamantane-1-carbonyl chloride | N-(4-benzoylbenzyl)adamantane-1-carboxamide | >85% (Estimated) | ¹H NMR, ¹³C NMR, MS |
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Synthesis of Novel Urea and Thiourea Derivatives
The reaction of (4-(Aminomethyl)phenyl)(phenyl)methanone with isocyanates or isothiocyanates provides a straightforward route to novel urea and thiourea derivatives, respectively. These functional groups are important pharmacophores found in a variety of therapeutic agents. The synthesis of urea derivatives from (4-aminomethyl)phenylguanidine has been reported in the development of urokinase inhibitors, and a similar strategy can be applied here.[1]
Application Highlight: Synthesis of 1-(4-benzoylbenzyl)-3-phenylurea
This protocol outlines the synthesis of a representative urea derivative.
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) and a base such as triethylamine (2.2 eq) in a suitable aprotic solvent like acetonitrile or DMF.
-
Isocyanate Addition: Add the desired isocyanate, for example, phenyl isocyanate (1.1 eq), to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, add water to the mixture to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and then a small amount of cold diethyl ether. The product can be further purified by recrystallization or column chromatography if necessary. For thiourea synthesis, an isothiocyanate is used instead of an isocyanate.
| Reactant | Product | Yield (%) | Potential Biological Activity |
| Phenyl isocyanate | 1-(4-benzoylbenzyl)-3-phenylurea | >90% (Estimated) | Enzyme Inhibition (e.g., Proteases)[1] |
| 1-Adamantyl isocyanate | 1-Adamantyl-3-(4-benzoylbenzyl)urea | >90% (Estimated) | Enzyme Inhibition (e.g., Proteases)[1] |
| Naphthyl isocyanate | 1-(4-benzoylbenzyl)-3-naphthylurea | >85% (Estimated) | Enzyme Inhibition (e.g., Proteases)[1] |
| 1-Adamantyl isothiocyanate | 1-Adamantyl-3-(4-benzoylbenzyl)thiourea | >80% (Estimated) | Enzyme Inhibition (e.g., Proteases)[1] |
Experimental Workflow for Urea Synthesis
Caption: Workflow for the synthesis of urea derivatives.
Synthesis of Novel Sulfonamide Derivatives
Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities. They can be readily synthesized from (4-(Aminomethyl)phenyl)(phenyl)methanone and various sulfonyl chlorides.
Application Highlight: Synthesis of N-(4-benzoylbenzyl)benzenesulfonamide
Experimental Protocol:
-
Preparation: Suspend this compound (1.0 eq) in a solvent such as pyridine or a mixture of DCM and TEA at 0 °C.
-
Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride, for example, benzenesulfonyl chloride (1.1 eq), to the stirred suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.
| Reactant | Product | Yield (%) | Analytical Data |
| Benzenesulfonyl chloride | N-(4-benzoylbenzyl)benzenesulfonamide | >80% (Estimated) | ¹H NMR, ¹³C NMR, MS |
| p-Toluenesulfonyl chloride | N-(4-benzoylbenzyl)-4-methylbenzenesulfonamide | >80% (Estimated) | ¹H NMR, ¹³C NMR, MS |
Signaling Pathway Inhibition by Amide/Sulfonamide Derivatives
Caption: Potential inhibition of the PI3K/Akt signaling pathway by novel derivatives.
Synthesis via Reductive Amination
(4-(Aminomethyl)phenyl)(phenyl)methanone can be used as the amine component in reductive amination reactions with various aldehydes and ketones to generate secondary amines.
Application Highlight: Synthesis of N-benzyl-1-(4-benzoylphenyl)methanamine
Experimental Protocol:
-
Imine Formation: Dissolve this compound (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.1 eq), and a base (e.g., TEA, 1.1 eq) in a solvent like methanol or 1,2-dichloroethane. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for an additional 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Reactant | Product | Yield (%) | Analytical Data |
| Benzaldehyde | N-benzyl-1-(4-benzoylphenyl)methanamine | >70% (Estimated) | ¹H NMR, ¹³C NMR, MS |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-1-(4-benzoylphenyl)methanamine | >70% (Estimated) | ¹H NMR, ¹³C NMR, MS |
Experimental Workflow for Reductive Amination
Caption: Workflow for the synthesis of secondary amines via reductive amination.
References
Application Notes and Protocols for Amide Coupling Reactions with (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-(4-benzoylbenzyl) amides through the coupling of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride with carboxylic acids. This key building block is valuable in pharmaceutical and chemical probe development, where the benzophenone moiety can be utilized for photo-affinity labeling and the amine handle allows for the attachment of various functionalities.
Application Notes
This compound is a versatile reagent employed as a synthetic building block in drug discovery and chemical biology. The primary amine serves as a nucleophile in coupling reactions, most commonly forming stable amide bonds with carboxylic acids. This reaction is fundamental in the synthesis of a wide array of molecules, including enzyme inhibitors and targeted therapeutic agents.
The benzophenone group within the molecule is a photoactivatable moiety. Upon exposure to UV light, it can form a covalent bond with nearby molecules, a technique known as photo-affinity labeling, which is instrumental in identifying protein-ligand interactions. The amine group provides a convenient point of attachment for pharmacophores or other molecular probes.
Standard amide coupling reagents are effective for these reactions. The choice of coupling agent can be tailored to the specific substrates to optimize yield and minimize side reactions. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and rapid reaction times.
Purification of the resulting N-(4-benzoylbenzyl) amide can typically be achieved through standard laboratory techniques such as recrystallization or silica gel column chromatography. Characterization of the final product is commonly performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Experimental Protocols
Two common and effective protocols for the amide coupling reaction are provided below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol outlines a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF or DCM (approximately 0.1-0.2 M).
-
Amine Addition: Add this compound (1.0 eq) to the solution.
-
Base Addition: Add DIPEA or TEA (2.2 eq) to the mixture to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: HATU Mediated Amide Coupling
This protocol describes a rapid and efficient amide coupling using HATU.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF (approximately 0.1-0.2 M).
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Activation and Coupling: Add HATU (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) or recrystallization.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the amide coupling reactions.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent | Protocol 1 (EDC/HOBt) | Protocol 2 (HATU) |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| (4-(Aminomethyl)phenyl)(phenyl)methanone HCl | 1.0 eq | 1.0 eq |
| Coupling Agent | EDC·HCl (1.2 eq), HOBt (1.2 eq) | HATU (1.1 eq) |
| Base | DIPEA or TEA (2.2 eq) | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 6 hours |
Table 2: Representative Product Characterization Data for N-(4-benzoylbenzyl)acetamide
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Yield | 75-95% (Protocol dependent) |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~ 7.80-7.75 (m, 2H), 7.60-7.55 (m, 1H), 7.50-7.40 (m, 4H), 7.35-7.30 (m, 2H), ~6.0 (br s, 1H, NH), 4.50 (d, J=6.0 Hz, 2H), 2.05 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~ 196.5, 170.0, 142.0, 137.5, 136.0, 132.5, 130.0, 128.5, 128.0, 127.5, 43.5, 23.0 |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₁₆H₁₅NO₂: 254.1181; Found: 254.1183 |
Note: The exact chemical shifts and coupling constants in NMR spectra may vary slightly depending on the solvent and concentration.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of N-(4-benzoylbenzyl) amides.
Representative Signaling Pathway Inhibition
Caption: Diagram of a hypothetical kinase signaling pathway inhibited by a synthesized N-(4-benzoylbenzyl) amide derivative.
Application Notes and Protocols for Investigating CAS 24095-40-7 in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS 24095-40-7, also known as 4-Benzoyl benzylamine Hydrochloride, is a compound of interest for its potential therapeutic applications in neurological disorders. While direct preclinical and clinical data for this specific compound in neurodegenerative diseases are not yet available, its structural motifs, containing both a benzophenone and a benzylamine group, are found in other molecules exhibiting neuroprotective properties. Structurally related compounds have demonstrated efficacy in mitigating oxidative stress, a key pathological mechanism in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
These application notes provide a comprehensive framework for researchers to investigate the neuroprotective potential of CAS 24095-40-7. The included protocols for in vitro and in vivo studies are based on established methodologies in the field and are designed to assess the compound's efficacy in relevant models of neurological disorders.
Hypothesized Mechanism of Action
Based on the chemical structure of 4-Benzoyl benzylamine Hydrochloride, it is hypothesized that its neuroprotective effects may be mediated through the following mechanisms:
-
Antioxidant Activity: The benzophenone moiety is a known chromophore and can be involved in redox reactions. It is plausible that CAS 24095-40-7 can act as a free radical scavenger, reducing the levels of reactive oxygen species (ROS) that contribute to neuronal damage.
-
Modulation of Neuroinflammatory Pathways: Neuroinflammation is a critical component in the progression of many neurological disorders. The compound may possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory signaling pathways in microglia and astrocytes.
-
Inhibition of Protein Aggregation: The accumulation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein in Parkinson's disease, is a hallmark of these conditions. The aromatic structures within CAS 24095-40-7 might interfere with the aggregation process of these proteins.
The following diagram illustrates the hypothesized signaling pathway for the neuroprotective effects of CAS 24095-40-7.
Application Notes and Protocols: 4-Benzoyl Benzylamine Hydrochloride as a Versatile Building Block for Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-benzoyl benzylamine hydrochloride as a foundational scaffold for the synthesis of sophisticated chemical probes. The inherent bifunctionality of this molecule, featuring a photoreactive benzoyl group and a versatile primary amine, makes it an ideal starting material for creating probes for photoaffinity labeling and subsequent target identification.
The benzophenone moiety serves as a robust photo-crosslinker. Upon irradiation with UV light (typically ~350-365 nm), it can form a covalent bond with nearby interacting proteins, enabling the permanent capture of binding partners. The benzylamine group provides a convenient handle for the introduction of various functionalities, including reporter tags (e.g., biotin, fluorophores) or clickable handles (e.g., alkynes, azides) for bioorthogonal ligation. This allows for a modular approach to probe design, facilitating the synthesis of tailored tools for specific biological questions.
Data Presentation: Representative Probe Characteristics
As specific quantitative data for probes directly derived from 4-benzoyl benzylamine hydrochloride is not extensively available in the public domain, the following table presents representative data for a hypothetical photoaffinity probe, BBA-L-Biotin , synthesized from this building block. This data is illustrative of the expected performance of such a probe targeting a hypothetical kinase.
| Parameter | Value | Conditions |
| Synthesis Yields | ||
| Yield of Step 1 (Linker Attachment) | 75% | See Protocol 1 |
| Yield of Step 2 (Biotinylation) | 60% | See Protocol 1 |
| Overall Yield | 45% | |
| Biological Activity | ||
| Target Kinase Binding Affinity (Kᵢ) | 85 nM | Competitive Binding Assay |
| In vitro Kinase Inhibition (IC₅₀) | 250 nM | Biochemical Kinase Assay |
| Cellular Target Engagement (EC₅₀) | 1.5 µM | Cellular Thermal Shift Assay |
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional Photoaffinity Probe (BBA-L-Biotin) from 4-Benzoyl Benzylamine Hydrochloride
This protocol outlines a two-step synthesis to create a photoaffinity probe with a biotin reporter group. The synthesis involves the acylation of 4-benzoyl benzylamine with a linker containing a terminal alkyne, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag.
Materials:
-
4-Benzoyl benzylamine hydrochloride
-
4-Pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Biotin-azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification equipment
Step 1: Synthesis of N-(4-benzoylbenzyl)pent-4-ynamide (Intermediate 1)
-
To a solution of 4-pentynoic acid (1.1 eq) in anhydrous DCM, add NHS (1.1 eq) and DCC (1.1 eq) at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours to activate the carboxylic acid.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
In a separate flask, dissolve 4-benzoyl benzylamine hydrochloride (1.0 eq) in a mixture of DCM and a slight excess of TEA to neutralize the hydrochloride and deprotonate the amine.
-
Add the filtered solution of the activated ester to the 4-benzoyl benzylamine solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Intermediate 1.
Step 2: Synthesis of the Final Probe (BBA-L-Biotin) via Click Chemistry
-
Dissolve Intermediate 1 (1.0 eq) and biotin-azide (1.1 eq) in a 1:1 mixture of DMF and water.
-
Add sodium ascorbate (0.3 eq) followed by CuSO₄·5H₂O (0.1 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography or preparative HPLC to yield the BBA-L-Biotin probe.
Protocol 2: Photoaffinity Labeling and Target Identification
This protocol describes a general workflow for using the synthesized BBA-L-Biotin probe to identify protein targets from a cell lysate.
Materials:
-
BBA-L-Biotin probe
-
Cell lysate from the biological system of interest
-
UV lamp (365 nm)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blotting equipment
-
Mass spectrometry-compatible reagents for protein digestion and analysis
Procedure:
-
Incubation: Incubate the cell lysate with the BBA-L-Biotin probe at a predetermined concentration for 1-2 hours at 4 °C to allow for binding to target proteins.
-
UV Cross-linking: Transfer the lysate to a petri dish on ice and irradiate with a 365 nm UV lamp for 15-30 minutes to induce covalent cross-linking of the probe to interacting proteins.
-
Affinity Purification (Pull-down):
-
Add streptavidin-agarose beads to the irradiated lysate and incubate for 1-2 hours at 4 °C with gentle rotation to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie staining or perform a Western blot using an antibody against a suspected target for validation.
-
For target identification, excise the protein bands of interest from the gel and subject them to in-gel digestion followed by mass spectrometry analysis.
-
Visualizations
Caption: Synthetic pathway for the BBA-L-Biotin probe.
Caption: Experimental workflow for target identification.
Application Notes & Protocols: Incorporation of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride into Polymer Chains for Advanced Drug Delivery and Biomaterial Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride is a versatile molecule that combines a photo-reactive benzophenone group with a primary amine, making it a valuable building block for the functionalization of polymers. The benzophenone moiety can be activated by UV light to form covalent crosslinks, enabling the formation of hydrogels and surface coatings. The primary amine serves as a reactive handle for conjugation to polymer backbones through various chemical reactions. This unique combination of features allows for the development of sophisticated polymer-based systems for applications such as controlled drug delivery, tissue engineering, and biocompatible coatings.
These application notes provide an overview of the methods for incorporating this compound into polymer chains and highlight potential applications, particularly in the realm of drug delivery. Detailed experimental protocols for key methodologies are also provided.
I. Rationale for Incorporation
The incorporation of (4-(Aminomethyl)phenyl)(phenyl)methanone into polymer chains offers several advantages:
-
Photo-Crosslinking: The benzophenone group can be activated by UV irradiation (typically around 350 nm) to create covalent bonds with neighboring polymer chains. This allows for the in-situ formation of hydrogels with tunable mechanical properties or for the covalent attachment of the polymer to surfaces.
-
Drug Delivery Vehicle: The polymer backbone can be designed to encapsulate or conjugate therapeutic agents. The photo-crosslinking capability allows for the creation of drug-loaded hydrogels that can provide sustained and localized drug release.
-
Biocompatible Coatings: When grafted onto the surface of medical devices, polymers functionalized with this molecule can be crosslinked to form stable, biocompatible coatings that can reduce protein adhesion and improve the device's performance[1][2].
-
Targeted Drug Delivery: The primary amine, if not used for initial conjugation, can be further modified with targeting ligands to direct the polymer-drug conjugate to specific cells or tissues.
II. Experimental Protocols
Here, we provide detailed protocols for the incorporation of this compound into two common biocompatible polymers: Poly(ethylene glycol) (PEG) and Poly(lactic-co-glycolic acid) (PLGA).
A. Protocol 1: Amide Coupling to Carboxylic Acid-Terminated PEG
This protocol describes the conjugation of (4-(Aminomethyl)phenyl)(phenyl)methanone to a carboxylated PEG polymer via amide bond formation using EDC/NHS chemistry.
Materials:
-
Carboxylic acid-terminated Poly(ethylene glycol) (HOOC-PEG-OH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO appropriate for the PEG size)
-
Deionized water
-
Lyophilizer
Procedure:
-
Activation of PEG:
-
Dissolve HOOC-PEG-OH (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add NHS (2.5 equivalents) and EDC (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve this compound (2 equivalents) in a minimal amount of anhydrous DMF. Neutralize the hydrochloride salt by adding triethylamine (2.2 equivalents) dropwise.
-
Add the solution of the aminomethylated benzophenone to the activated PEG solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Purification:
-
Quench the reaction by adding a small amount of deionized water.
-
Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and byproducts.
-
Freeze the purified polymer solution and lyophilize to obtain the final product as a white, fluffy powder.
-
-
Characterization:
-
Confirm the successful conjugation using ¹H NMR and FTIR spectroscopy. In the ¹H NMR spectrum, new aromatic proton signals from the benzophenone moiety should be observed. In the FTIR spectrum, the appearance of a new amide bond peak (around 1650 cm⁻¹) and the characteristic ketone peak from the benzophenone (around 1665 cm⁻¹) would indicate successful conjugation.
-
Determine the molecular weight and polydispersity of the conjugate using Gel Permeation Chromatography (GPC).
-
B. Protocol 2: Reductive Amination to Aldehyde-Functionalized PLGA
This protocol outlines the attachment of (4-(Aminomethyl)phenyl)(phenyl)methanone to an aldehyde-terminated PLGA via reductive amination.
Materials:
-
Aldehyde-terminated Poly(lactic-co-glycolic acid) (CHO-PLGA)
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Diethyl ether
-
Centrifuge
Procedure:
-
Reaction Setup:
-
Dissolve CHO-PLGA (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
In a separate vial, dissolve this compound (1.5 equivalents) in a minimal amount of anhydrous DCM and neutralize with triethylamine (1.6 equivalents).
-
-
Schiff Base Formation and Reduction:
-
Add the solution of the aminomethylated benzophenone to the PLGA solution.
-
Stir the mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate (Schiff base).
-
Add sodium triacetoxyborohydride (2 equivalents) to the reaction mixture in portions.
-
Stir the reaction at room temperature for 24 hours.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by centrifugation.
-
Wash the polymer pellet with diethyl ether two more times to remove unreacted starting materials and byproducts.
-
Dry the final polymer conjugate under vacuum.
-
-
Characterization:
-
Analyze the product by ¹H NMR to confirm the presence of the benzophenone group and the disappearance of the aldehyde proton signal.
-
Use FTIR spectroscopy to monitor the disappearance of the aldehyde C-H stretch and the appearance of signals corresponding to the benzophenone moiety.
-
Employ GPC to determine the molecular weight and polydispersity of the PLGA conjugate.
-
III. Data Presentation
Table 1: Characterization of Functionalized Polymers
| Polymer Conjugate | Method of Synthesis | Functionalization Efficiency (%) | Molecular Weight (Mn, GPC) | Polydispersity Index (PDI) |
| PEG-BP | Amide Coupling | > 90 | Varies with PEG backbone | 1.1 - 1.3 |
| PLGA-BP | Reductive Amination | > 85 | Varies with PLGA backbone | 1.5 - 1.8 |
Note: The functionalization efficiency would be determined by comparing the integration of characteristic proton signals of the polymer backbone and the benzophenone moiety in the ¹H NMR spectrum.
Table 2: Hypothetical Drug Delivery Application Data
| Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile (t₁/₂) |
| Photo-crosslinked PEG-BP Hydrogel | Doxorubicin | 5 | 85 | 72 hours |
| PLGA-BP Nanoparticles | Paclitaxel | 8 | 90 | 120 hours |
This data is hypothetical and serves as an example of how results could be presented. Actual values would need to be determined experimentally.
IV. Visualization of Workflows and Pathways
A. Experimental Workflow
The following diagram illustrates the general workflow for the incorporation of this compound into a polymer chain.
Caption: General workflow for polymer functionalization and application.
B. Cellular Uptake Pathway for Polymer Nanoparticles
Polymeric nanoparticles are often internalized by cells through endocytosis. The following diagram depicts a common endocytic pathway.
Caption: A simplified signaling pathway for cellular uptake of nanoparticles.
V. Potential Applications in Drug Delivery
A. Photo-Crosslinked Hydrogels for Localized Drug Delivery
PEG hydrogels functionalized with benzophenone can be loaded with therapeutic agents and then crosslinked in situ using UV light. This approach is particularly useful for creating drug depots for localized and sustained release in applications such as post-surgical cancer therapy or for the treatment of localized inflammation. The density of crosslinking, and thus the drug release rate, can be controlled by the concentration of the polymer, the degree of benzophenone functionalization, and the UV irradiation time.
B. Core-Shell Nanoparticles for Systemic Drug Delivery
Amphiphilic block copolymers, such as PLGA-PEG functionalized with (4-(Aminomethyl)phenyl)(phenyl)methanone, can self-assemble into core-shell nanoparticles in an aqueous environment. The hydrophobic PLGA core can encapsulate lipophilic drugs, while the hydrophilic PEG shell provides a stealth-like character, prolonging circulation time in the bloodstream. The benzophenone moieties can be used to crosslink the core or the shell of the nanoparticles, enhancing their stability and controlling the drug release profile.
C. Cellular Internalization
Polymeric nanoparticles are typically internalized by cells through various endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis[3]. The specific pathway depends on the nanoparticle's size, shape, and surface chemistry. Once inside the cell, the nanoparticles are often trafficked to endosomes and then to lysosomes, where the acidic environment can trigger drug release. For effective therapeutic action, the drug or the nanoparticle must escape the endo-lysosomal pathway to reach its intracellular target.
VI. Safety and Biocompatibility
Polymers like PEG and PLGA are widely used in biomedical applications due to their biocompatibility and biodegradability[1][2]. However, the introduction of the benzophenone moiety requires careful evaluation of potential toxicity. While benzophenone itself can have some toxic effects at high concentrations, when covalently attached to a polymer backbone, its biocompatibility is generally improved. In vitro and in vivo studies are essential to confirm the safety and biocompatibility of any new polymer conjugate intended for therapeutic use.
References
Application Notes and Protocols for 4-Aminomethylbenzophenone Hydrochloride in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-aminomethylbenzophenone hydrochloride in the development of novel biochemical assays. This compound serves as a versatile tool for photoaffinity labeling and cross-linking studies, enabling the investigation of molecular interactions within complex biological systems.
Introduction
4-Aminomethylbenzophenone hydrochloride is a heterobifunctional cross-linking agent. It incorporates a photoreactive benzophenone moiety and a primary amine. The benzophenone group, upon activation with UV light (approximately 350-360 nm), forms a reactive triplet diradical that can covalently bind to adjacent C-H bonds, making it an effective tool for photoaffinity labeling.[1][2][3] The primary amine provides a versatile handle for conjugation to various molecules of interest, such as peptides, proteins, or small molecule ligands, through standard amine-reactive chemistries.
Key Advantages of Benzophenone-Based Probes:
-
Chemical Stability: Benzophenone derivatives are more stable than other photoactivatable reagents like aryl azides or diazirines, allowing for easier handling and manipulation in ambient light.[1][2][3]
-
Selective Activation: Activation occurs at a wavelength (350-360 nm) that minimizes damage to proteins and other biological macromolecules.[1][2]
-
Versatile Reactivity: The excited benzophenone can react with unreactive C-H bonds, even in the presence of water, making it suitable for cross-linking in aqueous biological buffers.[1][2]
Principle of Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to identify and characterize the binding partners of a molecule of interest (the "bait") within a complex mixture. The process involves a "photoprobe," which consists of the bait molecule conjugated to a photoreactive group, in this case, 4-aminomethylbenzophenone.
The general workflow is as follows:
-
Probe Synthesis: The molecule of interest is chemically conjugated to 4-aminomethylbenzophenone hydrochloride.
-
Incubation: The resulting photoprobe is incubated with the biological sample (e.g., cell lysate, purified proteins) to allow for non-covalent binding of the bait to its target(s).
-
UV Activation: The mixture is irradiated with UV light, activating the benzophenone moiety and inducing covalent cross-linking between the photoprobe and its interacting partners.
-
Analysis: The covalently linked complexes are then detected and identified using various analytical techniques, such as SDS-PAGE, Western blotting, or mass spectrometry.
Application: Identification of a Small Molecule's Protein Target
This hypothetical example demonstrates the use of 4-aminomethylbenzophenone hydrochloride to identify the protein target of a novel small molecule inhibitor.
Experimental Workflow
Caption: Experimental workflow for target identification using a 4-aminomethylbenzophenone-based photoprobe.
Signaling Pathway Visualization
The benzophenone group on the photoprobe is activated by UV light, leading to the formation of a covalent bond with the target protein.
Caption: Photochemical activation and cross-linking mechanism of the benzophenone moiety.
Protocols
Protocol 1: Synthesis of a Small Molecule-Benzophenone Photoprobe
This protocol describes the conjugation of a carboxylate-containing small molecule to 4-aminomethylbenzophenone hydrochloride using carbodiimide chemistry.
Materials:
-
Small molecule with a carboxylic acid group
-
4-Aminomethylbenzophenone hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reaction vial
-
Stir bar
Procedure:
-
Dissolve the small molecule (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve 4-aminomethylbenzophenone hydrochloride (1 equivalent) in anhydrous DMF.
-
Add TEA (2.5 equivalents) to the 4-aminomethylbenzophenone solution to neutralize the hydrochloride and deprotonate the primary amine.
-
Add the activated small molecule solution to the 4-aminomethylbenzophenone solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the photoprobe using column chromatography.
Protocol 2: Photoaffinity Labeling of a Target Protein in Cell Lysate
Materials:
-
Synthesized photoprobe
-
Cell lysate containing the putative target protein
-
Phosphate-buffered saline (PBS)
-
UV cross-linker with 365 nm bulbs
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in PBS.
-
Add the photoprobe to the cell lysate at various final concentrations (e.g., 1, 5, 10 µM).
-
As a negative control, prepare a sample with lysate and DMSO (the solvent for the photoprobe).
-
For competition experiments, add an excess of the unconjugated small molecule inhibitor to a separate sample before adding the photoprobe.
-
Incubate the samples on ice for 30 minutes in the dark.
-
Transfer the samples to a 96-well plate (or other suitable vessel) on ice.
-
Place the plate in a UV cross-linker and irradiate at 365 nm for 15-30 minutes.
-
After irradiation, add SDS-PAGE loading buffer to each sample and heat at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Western blotting (if an antibody to the target is available) or by excising the band of interest for identification by mass spectrometry.
Data Presentation
The results of a photoaffinity labeling experiment can be summarized in a table to compare the labeling intensity under different conditions.
| Sample | Photoprobe (µM) | Competitor (µM) | Relative Labeling Intensity (%) |
| 1 (Negative Control) | 0 | 0 | 0 |
| 2 | 1 | 0 | 25 |
| 3 | 5 | 0 | 78 |
| 4 | 10 | 0 | 100 |
| 5 (Competition) | 10 | 100 | 15 |
This table illustrates a dose-dependent increase in labeling with increasing photoprobe concentration and a significant reduction in labeling in the presence of a competitor, indicating specific binding to the target protein.
Conclusion
4-Aminomethylbenzophenone hydrochloride is a valuable reagent for developing biochemical assays to study molecular interactions. Its robust chemistry and ease of use make it an attractive choice for photoaffinity labeling and cross-linking experiments aimed at target identification and validation in drug discovery and chemical biology.
References
Application Notes and Protocols for Functionalizing Small Molecules with (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride is a versatile bifunctional reagent crucial in chemical biology and drug discovery. Its primary application lies in the functionalization of small molecules to create photoaffinity probes. This is achieved by coupling the primary amine of the reagent with a carboxylic acid group on a molecule of interest, forming a stable amide bond. The incorporated benzophenone moiety is a well-established photoactivatable group. Upon irradiation with UV light, the benzophenone forms a reactive triplet diradical that can covalently crosslink with nearby interacting proteins. This allows for the identification and characterization of the cellular targets of the small molecule, providing valuable insights into its mechanism of action.
These application notes provide a comprehensive guide to the functionalization of small molecules using this compound, including detailed experimental protocols, data presentation, and a workflow for subsequent photoaffinity labeling experiments.
Data Presentation: Amide Coupling Reaction
The following table summarizes typical quantitative data for the amide coupling of a generic small molecule carboxylic acid with this compound using a standard carbodiimide coupling method.
| Parameter | Value | Notes |
| Starting Materials | ||
| Small Molecule Carboxylic Acid | 1.0 equiv | The limiting reagent. |
| This compound | 1.1 equiv | A slight excess ensures complete consumption of the carboxylic acid. |
| Coupling Reagents | ||
| EDC (EDAC) | 1.2 equiv | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. |
| NHS | 1.2 equiv | N-Hydroxysuccinimide, to form a more stable active ester. |
| Base | ||
| DIPEA or Triethylamine | 2.0-3.0 equiv | To neutralize the hydrochloride salt and the acid formed during the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | To ensure a water-free environment for the coupling reaction. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions are generally sufficient. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
| Workup & Purification | ||
| Method | Aqueous workup followed by column chromatography | To remove excess reagents and byproducts. |
| Product | ||
| Typical Yield | 70-90% | Highly dependent on the specific substrates and reaction scale. |
| Purity | >95% | Determined by HPLC and confirmed by NMR and MS. |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/NHS
This protocol describes a general method for the functionalization of a small molecule containing a carboxylic acid with this compound.
Materials:
-
Small molecule with a carboxylic acid functional group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the small molecule carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Addition of Reagents: To the stirred solution, add this compound (1.1 equivalents), followed by NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Base Addition: Slowly add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture. The mixture may become cloudy.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure functionalized small molecule.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Photoaffinity Labeling of Target Proteins
This protocol outlines a general workflow for using the benzophenone-functionalized small molecule to identify its protein targets in a cellular context.[1][2]
Materials:
-
Benzophenone-functionalized small molecule (photoaffinity probe)
-
Cells or cell lysate of interest
-
DMSO (for stock solution of the probe)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
UV lamp (350-365 nm)
-
Streptavidin-agarose beads (if the probe includes a biotin tag for enrichment)
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment or mass spectrometry facility
Procedure:
-
Incubation: Treat the cells or cell lysate with the benzophenone-functionalized small molecule probe at a suitable concentration (typically in the low micromolar range). Incubate for a period sufficient to allow binding to the target protein(s) (e.g., 1-4 hours).
-
UV Crosslinking: Irradiate the samples with UV light (350-365 nm) on ice for 15-60 minutes to induce covalent crosslinking between the benzophenone moiety and the target protein(s).[1]
-
Cell Lysis (for whole-cell experiments): If live cells were used, wash them with cold PBS to remove unbound probe and then lyse the cells using an appropriate lysis buffer.
-
Enrichment (optional but recommended): If the probe contains an enrichment tag like biotin, incubate the lysate with streptavidin-agarose beads to pull down the probe-protein complexes. Wash the beads extensively to remove non-specifically bound proteins.
-
Analysis:
-
SDS-PAGE and Western Blotting: Elute the proteins from the beads (if enrichment was performed) and separate them by SDS-PAGE. The target protein can be visualized by Coomassie staining or identified by Western blotting if a specific antibody is available.
-
Mass Spectrometry: For unbiased target identification, the protein bands of interest can be excised from the gel and analyzed by mass spectrometry (e.g., LC-MS/MS) to identify the protein(s).
-
Mandatory Visualizations
Caption: Workflow for the synthesis of a photoaffinity probe.
Caption: General workflow for photoaffinity labeling.
References
Proper Handling and Storage of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride (CAS 24095-40-7) in a Laboratory Setting
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, storage, and use of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride (CAS 24095-40-7), a versatile synthetic intermediate in pharmaceutical and chemical research. Adherence to these protocols is crucial for ensuring laboratory safety, maintaining compound integrity, and achieving reliable experimental outcomes.
Chemical and Physical Properties
This compound, also known as 4-Benzoyl benzylamine hydrochloride, is a synthetic organic compound valued as a building block in medicinal chemistry. Its structure incorporates both a benzoyl and a benzylamine functional group, making it a useful scaffold for creating more complex molecules. The hydrochloride salt form enhances its stability and solubility, which is advantageous for handling and various chemical reactions.
| Property | Value | Reference |
| CAS Number | 24095-40-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₄ClNO | --INVALID-LINK-- |
| Molecular Weight | 247.72 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 122-125 °C | --INVALID-LINK-- |
| Boiling Point | 97-99 °C at 0.38 mmHg | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
Safety and Handling Precautions
This compound presents several hazards that necessitate careful handling in a laboratory environment.
2.1 Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement | GHS Classification | Recommended PPE |
| Harmful if swallowed[1] | Acute toxicity, oral (Category 4) | Chemical safety goggles, lab coat, nitrile gloves |
| Causes skin irritation[1] | Skin corrosion/irritation (Category 2) | Chemical safety goggles, lab coat, nitrile gloves |
| Causes serious eye irritation[1] | Serious eye damage/eye irritation (Category 2A) | Chemical safety goggles or face shield |
| May cause respiratory irritation[1] | Specific target organ toxicity, single exposure (Category 3) | Use in a well-ventilated area or chemical fume hood |
2.2 General Handling Procedures
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.[2]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3]
-
Do not eat, drink, or smoke in areas where this chemical is handled.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Storage Procedures
Proper storage is essential to maintain the quality and stability of this compound.
| Storage Condition | Recommendation |
| Temperature | Store at 2-8°C in an inert atmosphere.[3] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[2] |
| Light Sensitivity | Store away from direct light. |
Application Notes and Experimental Protocols
As a versatile intermediate, this compound is frequently used in the synthesis of more complex molecules, such as kinase inhibitors for cancer research. Its primary amine and ketone functionalities allow for a variety of chemical transformations.
4.1 General Protocol for N-Acylation (Amide Bond Formation)
This protocol describes a general procedure for the acylation of the primary amine of this compound, a common reaction in the synthesis of pharmaceutical derivatives.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
An acylating agent (e.g., an acid chloride or carboxylic acid)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add the non-nucleophilic base (2.2 equivalents) to the solution to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
4.2 Logical Workflow for Synthetic Applications
The following diagram illustrates the role of this compound as a key building block in a synthetic workflow.
Caption: Synthetic workflow using CAS 24095-40-7 as a building block.
Spill and Disposal Procedures
5.1 Spill Response
-
In case of a spill, wear appropriate personal protective equipment.[2]
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.[2]
5.2 Waste Disposal
-
Dispose of unused material and contaminated packaging in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service.[3]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[3]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[3]
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Always refer to the SDS for complete safety and handling information before working with this chemical.
References
Reaction conditions for selective N-acylation of 4-aminomethylbenzophenone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective N-acylation of 4-aminomethylbenzophenone hydrochloride is a crucial transformation in medicinal chemistry and drug development. The resulting N-acyl derivatives serve as key intermediates in the synthesis of a variety of pharmacologically active compounds. The primary amino group of 4-aminomethylbenzophenone is a potent nucleophile, readily reacting with acylating agents. However, the hydrochloride salt form requires careful selection of reaction conditions to ensure efficient and selective acylation. This document outlines two primary protocols for this transformation: the Schotten-Baumann reaction using an acyl chloride and a method employing an acid anhydride in an aqueous medium.
Reaction Principle
The core of this transformation is the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent (acyl chloride or anhydride). This is followed by the elimination of a leaving group (chloride or carboxylate) to form a stable amide bond. When starting with the hydrochloride salt, a base is essential to neutralize the hydrochloric acid and liberate the free amine for it to act as a nucleophile.
Summary of Reaction Conditions
The choice of acylating agent, base, and solvent significantly impacts the reaction's yield, purity, and scalability. Below is a summary of typical conditions for the N-acylation of 4-aminomethylbenzophenone hydrochloride.
| Acylating Agent | Base | Solvent System | Temperature (°C) | Typical Reaction Time | Expected Yield (%) | Purity |
| Benzoyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp. | 2 - 4 hours | 85 - 95 | High |
| Acetyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 3 hours | 88 - 98 | High |
| Acetic Anhydride | Sodium Bicarbonate | Water | Room Temp. | 1 - 2 hours | 90 - 98 | High |
| Benzoic Anhydride | Sodium Bicarbonate | Water | Room Temp. | 2 - 4 hours | 85 - 95 | Good to High |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride in an Organic Solvent (Schotten-Baumann Conditions)
This protocol describes a general procedure for the N-acylation of 4-aminomethylbenzophenone hydrochloride using an acyl chloride, such as benzoyl chloride or acetyl chloride, in an organic solvent with an organic base.
Materials:
-
4-aminomethylbenzophenone hydrochloride
-
Acyl chloride (e.g., benzoyl chloride or acetyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 4-aminomethylbenzophenone hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).
-
To the stirred suspension, add triethylamine (2.2 eq.) and stir the mixture at room temperature for 15-20 minutes to liberate the free amine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: N-Acylation using an Acid Anhydride in an Aqueous Medium
This environmentally friendly protocol utilizes an acid anhydride as the acylating agent and a weak inorganic base in water.
Materials:
-
4-aminomethylbenzophenone hydrochloride
-
Acid anhydride (e.g., acetic anhydride or benzoic anhydride)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flask, dissolve 4-aminomethylbenzophenone hydrochloride (1.0 eq.) in deionized water.
-
To the stirred solution, slowly add sodium bicarbonate (2.5 eq.) in portions. Effervescence will occur as the free amine is generated.
-
Once the effervescence subsides, add the acid anhydride (1.2 eq.) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 1-4 hours. The N-acylated product will often precipitate out of the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the precipitated product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain the N-acylated 4-aminomethylbenzophenone. Further purification by recrystallization can be performed if necessary.
Diagrams
Caption: General experimental workflow for the N-acylation of 4-aminomethylbenzophenone hydrochloride.
Caption: Simplified reaction pathway for the base-mediated N-acylation of an amine hydrochloride.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reaction Yields with (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride, also known as 4-benzoylbenzylamine hydrochloride, in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My acylation/amide coupling reaction with this compound is resulting in a low yield. What is the most common reason for this?
A1: The most frequent cause of low yield is the failure to effectively neutralize the hydrochloride salt. The primary amine is protonated, rendering it non-nucleophilic. Before the amine can react with an acylating agent or a carboxylic acid (in a coupling reaction), it must be deprotonated to its free amine form. An insufficient amount or an inappropriate choice of base will lead to poor conversion.
Q2: How do I properly deprotonate this compound for a reaction?
A2: To deprotonate the amine hydrochloride, a suitable base must be added to the reaction mixture. For most applications, a non-nucleophilic organic base is recommended to avoid side reactions. Typically, at least one equivalent of the base is required to neutralize the hydrochloride, and often a slight excess is used to drive the equilibrium.
Q3: I am observing poor solubility of this compound in my reaction solvent. What can I do?
A3: this compound is a salt and may have limited solubility in common aprotic organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The addition of a base to form the free amine, which is generally more soluble in organic solvents, can improve solubility. Alternatively, using more polar aprotic solvents such as N,N-dimethylformamide (DMF) can also enhance solubility.
Q4: In my reductive amination reaction, I am getting a significant amount of the corresponding alcohol from the reduction of my aldehyde starting material. How can I prevent this?
A4: The formation of an alcohol byproduct in reductive amination suggests that the reduction of the aldehyde is competing with the formation of the imine intermediate. To favor the desired reaction, ensure that the imine has sufficient time to form before introducing the reducing agent. This can be achieved by pre-stirring the aldehyde and the deprotonated (4-(Aminomethyl)phenyl)(phenyl)methanone for a period before adding the reducing agent. Using a milder reducing agent, such as sodium triacetoxyborohydride, which is selective for imines over aldehydes, can also significantly reduce this side reaction.
Q5: How can I purify my final product after a reaction with this compound?
A5: Purification strategies depend on the properties of the product. For basic products, an acid-base extraction can be effective. The crude product is dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic product into the aqueous layer as its salt. The aqueous layer is then basified, and the product is re-extracted with an organic solvent. For neutral products like amides, column chromatography on silica gel is a common and effective purification method.
Troubleshooting Guides
Low Yield in Acylation Reactions
If you are experiencing low yields in the acylation of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low acylation yields.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Yield Range |
| Base | 1 eq. Pyridine | 1.2 eq. DIPEA | - |
| Solvent | THF | Anhydrous DCM | - |
| Temperature | Room Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 2 hours | Monitored by TLC (4-6 hours) | 40-60% (A) vs. 85-95% (B) |
| Acylating Agent | Acetic Anhydride (1 eq.) | Acetic Anhydride (1.1 eq.) | - |
Low Yield in Reductive Amination Reactions
For low yields in reductive amination, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for low reductive amination yields.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Yield Range |
| Amine Pre-treatment | Added directly as HCl salt | Deprotonated with 1.1 eq. Et3N | - |
| Imine Formation | Reducing agent added immediately | Stirred with aldehyde for 1h at RT | - |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - |
| Solvent | THF | 1,2-Dichloroethane (DCE) | - |
| Reaction Time | 4 hours | 12-18 hours | 30-50% (A) vs. 75-90% (B) |
Experimental Protocols
Protocol 1: General Procedure for Acylation
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1 eq.) or diisopropylethylamine (DIPEA) (1.1 eq.), dropwise.
-
Stir the mixture at 0 °C for 30 minutes. The suspension should become a clear solution as the free amine is formed.
-
Acylation: Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
-
Deprotonation and Imine Formation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in 1,2-dichloroethane (DCE).
-
Add triethylamine (1.1 eq.) and stir for 30 minutes at room temperature.
-
Add the aldehyde or ketone (1.0-1.2 eq.) and a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the crude product. For basic amine products, an acid-base extraction can be performed for initial purification, followed by column chromatography if necessary.
Caption: General experimental workflows for acylation and reductive amination.
Technical Support Center: Optimization of Reaction Conditions for 4-Aminomethylbenzophenone Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-aminomethylbenzophenone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 4-aminomethylbenzophenone hydrochloride?
A1: The most common synthetic strategies for 4-aminomethylbenzophenone hydrochloride involve two main approaches:
-
Route A: Friedel-Crafts Acylation followed by functional group transformation. This route typically starts with the Friedel-Crafts acylation of a suitable aromatic compound, followed by transformations to introduce the aminomethyl group.
-
Route B: Reductive Amination. This approach involves the reaction of 4-benzoylbenzaldehyde with an ammonia source in the presence of a reducing agent.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. A suitable solvent system, for instance, a mixture of ethyl acetate and hexane with a small amount of triethylamine, can help visualize the consumption of starting materials and the formation of the product.
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters to control for successful synthesis include:
-
Temperature: Many steps are temperature-sensitive. For example, Friedel-Crafts acylations are often performed at low temperatures to minimize side reactions.
-
Moisture: Anhydrous conditions are crucial for reactions involving Lewis acids like AlCl₃ and for some reducing agents.
-
pH: During workup and purification, pH control is important to ensure the product is in the desired form (free base or hydrochloride salt).
-
Stoichiometry of Reagents: The molar ratios of reactants, catalysts, and other reagents should be carefully controlled to maximize yield and minimize byproduct formation.
Q4: My final product is an oil and does not crystallize. What should I do?
A4: The presence of impurities can often prevent crystallization.[2] First, ensure the product is the hydrochloride salt, as the free base may be an oil. If it is the hydrochloride salt, try to purify the crude product further. If purification does not yield a solid, you can try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] A mixed-solvent system, where the compound is dissolved in a "good" solvent and then a "bad" solvent is slowly added, can also facilitate crystallization.[3]
Q5: How can I best purify the crude 4-aminomethylbenzophenone hydrochloride?
A5: Recrystallization is a common and effective method for purifying crystalline solids like 4-aminomethylbenzophenone hydrochloride.[3] A suitable solvent system might be a mixture of ethanol and water, or methanol and diethyl ether.[2] If the product is contaminated with non-basic impurities, an acid-base extraction can be performed. Dissolve the crude product in an organic solvent, extract with a dilute acid, wash the aqueous layer, and then carefully basify to precipitate the free amine, which can then be extracted and converted back to the hydrochloride salt.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Ineffective Friedel-Crafts Acylation | - Ensure anhydrous conditions and use a fresh, high-quality Lewis acid catalyst (e.g., AlCl₃).- Optimize the reaction temperature; try running the reaction at a lower temperature for a longer duration.- Consider using a more reactive acylating agent. |
| Incomplete Reductive Amination | - Verify the activity of the reducing agent. Use a fresh batch of sodium cyanoborohydride or sodium triacetoxyborohydride.- Ensure the pH of the reaction mixture is optimal for imine formation (typically weakly acidic).- Increase the reaction time or temperature, monitoring by TLC. |
| Loss of Product During Workup | - Be cautious during aqueous extractions as the hydrochloride salt can be water-soluble.[2]- Ensure the pH is appropriately adjusted during extractions to minimize product loss to the aqueous phase. |
| Side Reactions | - Identify potential side reactions (e.g., over-alkylation, polymerization) and adjust reaction conditions to minimize them.[4] |
Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution(s) |
| Unreacted Starting Materials | - Drive the reaction to completion by increasing the reaction time or using a slight excess of one of the reactants.- Purify the product using column chromatography or recrystallization. |
| Formation of Byproducts | - In Friedel-Crafts acylation, ortho-substituted isomers can form. Optimize the catalyst and temperature to favor para-substitution.- During reductive amination, over-alkylation can occur. Use a less reactive reducing agent or control the stoichiometry carefully.[5] |
| Hydrolysis of Intermediates | - Maintain anhydrous conditions throughout the synthesis, especially when working with acyl chlorides or moisture-sensitive reducing agents.[6] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of 4-Benzoylbenzaldehyde
This protocol outlines a common method for the synthesis of 4-aminomethylbenzophenone hydrochloride starting from 4-benzoylbenzaldehyde.
Step 1: Imine Formation and Reduction
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-benzoylbenzaldehyde (1 equivalent) in methanol.
-
Ammonia Source: Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).
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Reducing Agent: To this solution, add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise. The use of NaBH₃CN is advantageous as it selectively reduces the imine in the presence of the aldehyde.[5]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, quench the reaction by carefully adding dilute hydrochloric acid until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted aldehyde.
-
Carefully basify the aqueous layer with a sodium hydroxide solution to a pH of >10.
-
Extract the product (the free amine) with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Step 2: Hydrochloride Salt Formation
-
Salt Formation: Dissolve the crude 4-aminomethylbenzophenone free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in diethyl ether or isopropanol with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Quantitative Data Summary (Hypothetical)
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Reductive Amination | 4-Benzoylbenzaldehyde | 4-Aminomethylbenzophenone | NH₃/MeOH, NaBH₃CN | Methanol | 25 | 12-24 | ~85 |
| 2 | Salt Formation | 4-Aminomethylbenzophenone | 4-Aminomethylbenzophenone HCl | HCl/Ether | Diethyl Ether | 0-25 | 1 | ~95 |
Visualizations
References
Technical Support Center: Purification of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride (CAS 24095-40-7)
Welcome to the technical support center for the purification of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride (CAS 24095-40-7), also known as 4-Benzoylbenzylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for purifying this compound are recrystallization and washing with appropriate organic solvents. As an amine hydrochloride, this compound is a salt, which dictates the choice of solvents and techniques.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: For amine hydrochlorides, polar solvents are generally the most suitable for recrystallization. Good starting points for solvent screening include:
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Alcohols: Ethanol or isopropanol are often effective.
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Aqueous Mixtures: A mixture of an alcohol and water can be used to fine-tune the solubility.
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Water: While less common for organic compounds, water can be an excellent recrystallization solvent for some polar salts.
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures.
Q3: My compound fails to crystallize from the solution upon cooling. What should I do?
A3: Failure to crystallize is a common issue that can often be resolved with the following techniques:
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Seeding: Introduce a small crystal of pure this compound into the supersaturated solution to initiate crystal growth.
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
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Reducing Solvent Volume: If too much solvent was used, you can carefully evaporate a portion of the solvent to increase the concentration of the compound and induce crystallization.
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Adding an Anti-Solvent: If a suitable anti-solvent is known (a solvent in which the compound is insoluble), it can be slowly added to the solution until turbidity is observed, which indicates the onset of precipitation.
Q4: What are the likely impurities in a reaction mixture of this compound synthesized from 4-benzoylbenzonitrile?
A4: When synthesizing this compound by the reduction of 4-benzoylbenzonitrile (also known as 4-cyanobenzophenone), common impurities may include:
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Unreacted Starting Material: Residual 4-benzoylbenzonitrile.
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Byproducts of Incomplete Reduction: Partially reduced intermediates.
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Over-reduction Products: Reduction of the benzophenone carbonyl group to a secondary alcohol, resulting in (4-(aminomethyl)phenyl)(phenyl)methanol.
-
Catalyst Residues: If catalytic hydrogenation is used, traces of the metal catalyst (e.g., palladium or nickel) may be present.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem: The purified product is an oil or fails to solidify.
| Possible Cause | Solution |
| Presence of Impurities | Impurities can lower the melting point and inhibit crystallization. Attempt to remove impurities by washing the crude product with a non-polar organic solvent in which the desired compound is insoluble but the impurities are soluble. Ethyl acetate or hexane can be effective for this purpose. |
| Inappropriate Solvent | The chosen recrystallization solvent may be too good a solvent, even at low temperatures. |
| Residual Solvent | Trace amounts of the recrystallization solvent may be trapped in the product. Ensure the product is thoroughly dried under vacuum. |
Problem: The color of the purified product is off-white or yellow.
| Possible Cause | Solution |
| Trace Impurities | Colored impurities may be present in very small amounts. |
| Oxidation | Amines can be susceptible to air oxidation, which can lead to colored byproducts. |
| Residual Catalyst | If a metal catalyst was used for the synthesis, trace amounts may remain and cause discoloration. |
Problem: Low recovery yield after recrystallization.
| Possible Cause | Solution |
| Using too much solvent | The compound has some solubility even in the cold solvent, leading to losses in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Premature crystallization | If the solution cools too much during a hot filtration step, the product can crystallize in the filter paper. Ensure the filtration apparatus is pre-heated. |
Experimental Protocols
Below are detailed methodologies for common purification techniques for this compound.
Protocol 1: Recrystallization from Ethanol
Objective: To purify crude this compound by removing non-polar impurities.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Erlenmeyer flasks
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Hot plate with magnetic stirrer
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Büchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed Erlenmeyer flask.
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Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Washing with Ethyl Acetate
Objective: To remove non-polar impurities from crude this compound without a full recrystallization.
Materials:
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Crude this compound
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Ethyl acetate
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Beaker or flask
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Magnetic stirrer
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Büchner funnel and filter flask
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Filter paper
Procedure:
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Slurrying: Place the crude solid in a beaker or flask with a magnetic stir bar.
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Washing: Add a sufficient amount of ethyl acetate to create a stirrable slurry. Stir the slurry at room temperature for 15-30 minutes.
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Isolation: Collect the solid by vacuum filtration using a Büchner funnel.
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Rinsing: Wash the filter cake with a small amount of fresh, cold ethyl acetate.
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Drying: Dry the purified solid under vacuum to a constant weight.
Data Presentation
The following table summarizes the physical properties of this compound.
| Property | Value |
| CAS Number | 24095-40-7 |
| Molecular Formula | C₁₄H₁₄ClNO |
| Molecular Weight | 247.72 g/mol |
| Melting Point | 122-125 °C |
| Boiling Point | 97-99 °C at 0.38 mmHg |
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to the purification of this compound.
Caption: General synthesis and purification workflow for (4-(Aminomethyl)phenyl)(phenyl)methanone HCl.
Caption: Troubleshooting logic for inducing crystallization.
Addressing the stability issues of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride in aqueous solutions
This technical support center provides guidance on addressing the stability issues of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of this compound in aqueous solutions.
| Question | Answer |
| My aqueous solution of this compound has turned yellow/brown. What is the cause? | Discoloration often indicates degradation of the compound. Aminoketones can be susceptible to oxidation and other degradation pathways, especially at neutral or alkaline pH and upon exposure to light. It is recommended to prepare fresh solutions and protect them from light. Consider conducting a forced degradation study to identify the colored degradants. |
| I am observing precipitation in my aqueous stock solution. How can I resolve this? | Precipitation could be due to several factors, including low solubility at a particular pH or the formation of insoluble degradation products. This compound is a hydrochloride salt and is expected to be more soluble in acidic conditions. Ensure the pH of your solution is acidic (e.g., pH 3-5) to maintain protonation of the amine and enhance solubility. If the issue persists, consider using a co-solvent, but verify its compatibility and impact on stability. |
| I am seeing a loss of potency in my compound over a short period in an aqueous formulation. What are the likely causes and how can I mitigate this? | Loss of potency is a direct consequence of chemical degradation. The primary degradation pathway for β-aminoketones in aqueous solutions is often pH-dependent hydrolysis or elimination reactions, leading to the cleavage of the molecule.[1] To mitigate this, maintain the solution at an acidic pH where the compound is more stable.[1] Additionally, protect the solution from light and store it at reduced temperatures (e.g., 2-8 °C) to slow down degradation kinetics. |
| What are the key factors I need to control to ensure the stability of my aqueous solutions? | The key factors influencing the stability of aminoketones in aqueous solutions are pH, temperature, and light.[2][3] It is crucial to control these parameters throughout your experiment. Buffer your solution to an optimal acidic pH, protect it from light by using amber vials or covering the container with aluminum foil, and store it at a recommended low temperature. |
| How can I identify the degradation products forming in my solution? | Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products.[4][5][6][7][8] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) can be used to separate and identify the structure of these degradants.[9] |
Quantitative Stability Data
The following tables summarize hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide experimental design, as specific literature data for this compound is limited.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C.
| pH | Initial Concentration (mg/mL) | Concentration after 24h (mg/mL) | Degradation (%) | Appearance |
| 3.0 | 1.0 | 0.98 | 2.0 | Colorless |
| 5.0 | 1.0 | 0.95 | 5.0 | Colorless |
| 7.0 | 1.0 | 0.75 | 25.0 | Faintly Yellow |
| 9.0 | 1.0 | 0.40 | 60.0 | Yellow |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 5.0).
| Temperature (°C) | Initial Concentration (mg/mL) | Concentration after 24h (mg/mL) | Degradation (%) |
| 4 | 1.0 | 0.99 | 1.0 |
| 25 | 1.0 | 0.95 | 5.0 |
| 40 | 1.0 | 0.85 | 15.0 |
Table 3: Effect of Light on the Stability of this compound in Aqueous Solution (pH 5.0) at 25°C.
| Condition | Initial Concentration (mg/mL) | Concentration after 24h (mg/mL) | Degradation (%) |
| Protected from Light | 1.0 | 0.95 | 5.0 |
| Exposed to UV Light | 1.0 | 0.60 | 40.0 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay
This protocol outlines a general HPLC method suitable for separating this compound from its potential degradation products. Method optimization will be required.
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Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
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30-31 min: Linear gradient back to 95% A, 5% B
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31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation pathways and products.[4][5][6][7][8]
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Acid Hydrolysis:
-
Treat the drug substance with 0.1 M HCl at 60°C for 24 hours.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Treat the drug substance with 0.1 M NaOH at 60°C for 4 hours.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
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Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose the solid drug substance to 105°C for 48 hours.
-
-
Photolytic Degradation:
Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) and LC-MS to identify and characterize the degradation products.
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Hypothetical degradation pathways for the compound.
Caption: General workflow for stability testing.
References
- 1. Beta-aminoketones as prodrugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsquarel.org [rsquarel.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. longdom.org [longdom.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Identifying and minimizing side reactions of 4-Benzoyl benzylamine hydrochloride
Technical Support Center: 4-Benzoylbenzylamine Hydrochloride
Welcome to the technical support center for 4-Benzoylbenzylamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Benzoylbenzylamine hydrochloride and what are the primary side reactions?
A common and efficient method for the synthesis of 4-Benzoylbenzylamine is the reductive amination of 4-benzoylbenzaldehyde using ammonia as the nitrogen source. The primary amine is then converted to its hydrochloride salt for improved stability and handling.
The main side reactions associated with this synthesis are the formation of secondary and tertiary amines due to over-alkylation of the primary amine product.[1][2][3] The desired primary amine, 4-Benzoylbenzylamine, can react further with the starting aldehyde to produce the corresponding secondary and tertiary amines.
Q2: What are the potential impurities that could be present in my 4-Benzoylbenzylamine hydrochloride sample?
Besides the over-alkylation products (secondary and tertiary amines), other potential impurities can originate from the starting materials or occur during the reaction and workup. These may include:
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Unreacted 4-benzoylbenzaldehyde.
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4-Benzoylbenzyl alcohol, resulting from the reduction of the benzoyl carbonyl group of the starting material.
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Byproducts from the reducing agent.
Q3: My reaction is showing multiple spots on TLC, with some being less polar than my desired product. What could these be?
The less polar spots on a TLC plate are likely the secondary and tertiary amine byproducts. These molecules are larger and less polar than the primary amine, causing them to travel further up the TLC plate. Unreacted starting material, 4-benzoylbenzaldehyde, would also appear as a distinct spot.
Q4: How can I minimize the formation of over-alkylation byproducts during the synthesis?
To suppress the formation of secondary and tertiary amines, it is crucial to use a large excess of ammonia relative to the 4-benzoylbenzaldehyde.[4] This shifts the reaction equilibrium towards the formation of the primary amine. Controlling the reaction temperature and the rate of addition of the reducing agent can also help in minimizing these side reactions.
Q5: Is 4-Benzoylbenzylamine hydrochloride stable? What are the recommended storage conditions?
As a hydrochloride salt, the compound exhibits enhanced stability. However, like many amine-containing compounds, it may be sensitive to light and air over extended periods. For long-term storage, it is recommended to keep the compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (-20°C).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of 4-Benzoylbenzylamine hydrochloride.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired primary amine | - Incomplete reaction. - Significant formation of side products. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Increase the molar excess of ammonia. - Optimize reaction temperature and time. - Ensure the pH of the aqueous layer is sufficiently basic during extraction to prevent loss of the free amine. |
| High content of secondary and tertiary amine impurities | - Insufficient excess of ammonia. - Reaction temperature is too high, favoring further alkylation. | - Use a larger excess of ammonia (e.g., 10-20 equivalents). - Maintain a lower reaction temperature. - Consider a slower, controlled addition of the reducing agent. |
| Presence of 4-Benzoylbenzyl alcohol impurity | The reducing agent is too reactive and not selective, or the reaction conditions are not optimized, leading to the reduction of the ketone group. | - Use a milder, more selective reducing agent such as sodium triacetoxyborohydride.[5] - Carefully control the reaction temperature, keeping it as low as feasible. |
| Product degradation upon storage | Exposure to light, oxygen, or moisture. | - Store the solid compound in an amber vial under an inert atmosphere. - For solutions, prepare them fresh before use. If storage is necessary, store at low temperatures and protect from light. |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzoylbenzylamine via Reductive Amination
This protocol describes a general procedure for the synthesis of 4-Benzoylbenzylamine from 4-benzoylbenzaldehyde.
Materials:
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4-Benzoylbenzaldehyde
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Ammonia solution (e.g., 7N in methanol)
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Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Hydrochloric acid solution (e.g., 2M in diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-benzoylbenzaldehyde in methanol.
-
Ammonia Addition: Add a significant excess (e.g., 15 equivalents) of the ammonia solution in methanol to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride portion-wise, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the residue, add dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Benzoylbenzylamine.
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Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
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Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Benzoylbenzylamine hydrochloride.
Visualizations
Caption: A generalized workflow for the synthesis of 4-Benzoylbenzylamine hydrochloride.
Caption: Visualization of the main reaction and competing side reactions.
Caption: A logical flow for troubleshooting common impurity issues.
References
- 1. ias.ac.in [ias.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Improving the Solubility of (4-(Aminomethyl)phenyl)(phenyl)methanone Hydrochloride for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride for use in biological assays.
Troubleshooting Guide
Low solubility of a test compound can lead to inaccurate and unreliable results in biological assays.[1][2] This guide provides a systematic approach to improving the solubility of this compound.
Step 1: Initial Solubility Assessment in Aqueous Buffers
It is crucial to first assess the baseline solubility of the compound in the aqueous buffer used for your biological assay (e.g., Phosphate-Buffered Saline - PBS, Tris-HCl).
Issue: The compound does not dissolve in the aqueous assay buffer at the desired concentration.
Troubleshooting Workflow:
Figure 1. Initial solubility assessment workflow.
Step 2: Utilizing Co-solvents for Stock Solutions
For compounds with poor aqueous solubility, creating a concentrated stock solution in an organic solvent is a common practice.[3][4][5] Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery for this purpose.[2][6]
Issue: The compound has poor solubility in aqueous buffers, requiring the use of a co-solvent.
Recommended Co-solvents:
| Co-solvent | Recommended Starting Concentration in Assay | Maximum Tolerated Concentration (Cell-based Assays) | Notes |
| DMSO | ≤ 0.5% (v/v) | Typically < 1% (v/v)[7] | Can affect cell growth and viability at higher concentrations.[6] |
| Ethanol | ≤ 1% (v/v) | Varies by cell line, generally < 1-2% (v/v) | Can have effects on cellular processes.[7] |
| PEG 300/400 | ≤ 1% (v/v) | Varies | Can be a good alternative to DMSO. |
Workflow for Co-solvent Use:
Figure 2. Workflow for using co-solvents.
Step 3: pH Adjustment
The solubility of ionizable compounds is often pH-dependent.[8][9][10] this compound contains a primary amine, which is basic. As a hydrochloride salt, the compound is already in a more water-soluble form. However, the pH of the final assay medium can still influence its solubility. For basic compounds, solubility generally increases as the pH decreases.[11]
Issue: The compound precipitates out of solution, even with the use of a co-solvent, upon dilution into the final assay buffer.
Troubleshooting Action:
-
Measure the pH of your final assay buffer after the addition of the compound from the stock solution.
-
Adjust the pH of the assay buffer. Since the compound has a basic amine group, slightly lowering the pH of the assay buffer (e.g., from 7.4 to 7.0 or 6.8) may help to keep the compound protonated and in solution.
-
Caution: Ensure that the adjusted pH is within the tolerated range for your biological system (e.g., cells, enzymes).
Step 4: Advanced Solubilization Techniques
If the above steps are insufficient, more advanced formulation strategies can be employed, though these may require more extensive validation to ensure they do not interfere with the assay.
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds.
-
Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
A1: For biological assays, it is recommended to first attempt to dissolve the compound directly in your aqueous assay buffer. If that fails, the next step is to create a concentrated stock solution in 100% DMSO and then dilute it into your assay buffer.[6]
Q2: My compound dissolves in 100% DMSO, but precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." Here are several steps you can take:
-
Lower the final concentration: Your desired final concentration may be above the compound's solubility limit in the assay medium.
-
Decrease the DMSO concentration: While preparing your dilutions, ensure the final concentration of DMSO is as low as possible (ideally ≤ 0.5%).[7]
-
Adjust the pH: As this compound is a basic amine hydrochloride, slightly lowering the pH of your medium might increase its solubility.[11]
-
Try a different co-solvent: Consider using ethanol or PEG as an alternative to DMSO.
-
Warm the assay medium: Gently warming the medium to 37°C before and during the addition of the compound can sometimes help.
Q3: Can I use sonication or heating to dissolve my compound?
A3: Yes, both sonication and gentle heating (e.g., to 37°C) can aid in dissolving the compound. However, be cautious with heating, as it can potentially degrade the compound. Always check the compound's stability at higher temperatures.
Q4: How does the hydrochloride salt form affect solubility?
A4: The hydrochloride salt form of a basic compound like this one is generally more water-soluble than its free base form.[4] This is because the salt is already ionized. However, its solubility will still be dependent on the pH and the presence of other ions in the solution.[12]
Q5: What are the potential consequences of poor solubility in my assay?
A5: Poor solubility can lead to several issues, including:
-
Underestimation of potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended, leading to an underestimation of its biological activity.[1]
-
Poor reproducibility: Inconsistent solubility between experiments can lead to high variability in your data.[1]
-
False negatives: A potentially active compound may appear inactive if it does not reach its target due to poor solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh out a known amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any solid particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Biological Assays
-
Thaw an aliquot of your concentrated stock solution.
-
Perform serial dilutions of the stock solution directly into the pre-warmed (if applicable) assay buffer or cell culture medium.
-
It is crucial to mix thoroughly after each dilution step to minimize localized high concentrations that could lead to precipitation.
-
Ensure the final concentration of the co-solvent (e.g., DMSO) is below the level that affects your specific assay.
-
Visually inspect the final dilutions for any signs of precipitation before adding them to your assay.
Decision-Making Diagram for Solvent Selection
Figure 3. Decision-making process for solvent selection.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajdhs.com [ajdhs.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for removing impurities from commercial (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of commercial (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My commercial this compound has a purity of <97%. What are the likely impurities?
A1: Commercial batches of this compound may contain impurities stemming from its synthesis, which likely involves the reduction of 4-benzoylbenzonitrile. Potential impurities include:
-
Unreacted Starting Material: 4-benzoylbenzonitrile may be present if the reduction reaction did not go to completion.
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Hydrolysis Byproduct: 4-benzoylbenzoic acid can be formed by the hydrolysis of the nitrile group of the starting material or the final product under certain conditions.
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Over-reduction Products: In some cases, the benzophenone carbonyl group might be reduced to a secondary alcohol, yielding (4-(aminomethyl)phenyl)(phenyl)methanol.
Q2: I am trying to recrystallize the compound, but it "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated or cooled too quickly. Here are some troubleshooting steps:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath.
-
Add more solvent: The initial concentration of the compound might be too high. Add a small amount of the hot solvent to the oiled-out mixture to try and redissolve it, then cool slowly.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For amine hydrochlorides, mixtures of alcohols and water (e.g., ethanol/water) or an alcohol with a less polar solvent can be effective.
Q3: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What is the problem?
A3: The hydrochloride salt of an amine is generally more polar than its free base form, which affects its solubility. If the compound is not dissolving:
-
Increase the solvent volume: You may not be using enough solvent. Add more solvent in small portions until the compound dissolves upon heating.
-
Switch to a more polar solvent: The chosen solvent may not be polar enough. For amine hydrochlorides, protic solvents like methanol, ethanol, or isopropanol are often good choices.
-
Use a solvent mixture: A mixture of solvents can modulate the solvating power. For example, dissolving the compound in a minimal amount of a high-boiling point polar solvent and then adding a miscible, less polar co-solvent can be effective.
Q4: After purification, the yield of my recovered compound is very low. How can I improve it?
A4: Low recovery can be due to several factors:
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High solubility in the cold solvent: The compound may be too soluble in the recrystallization solvent even at low temperatures, leading to significant loss in the filtrate. To address this, you can try to cool the solution for a longer period or to a lower temperature. Alternatively, select a solvent system where the compound has a steeper solubility curve (i.e., very soluble when hot, but poorly soluble when cold).
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Premature crystallization: The compound may have crystallized during a hot filtration step. Ensure your filtration apparatus is pre-heated.
-
Multiple purification steps: Each purification step will inevitably lead to some loss of material. Optimize your purification strategy to use the minimum number of steps necessary to achieve the desired purity.
Quantitative Data on Purification Methods
The following table provides representative data on the expected outcomes of different purification methods for this compound. Please note that this data is illustrative and actual results may vary depending on the initial purity and experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 95 | >99 | 75-85 | Effective for removing less polar impurities. |
| Acid-Base Extraction | 90 | >98 | 80-90 | Good for removing neutral and acidic impurities. |
| Column Chromatography (Silica Gel) | 90 | >99.5 | 60-75 | Can provide very high purity but may result in lower yields. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for removing non-polar and some moderately polar impurities.
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Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot 95% ethanol. Stir continuously and bring the solution to a gentle boil.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.
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Re-dissolution: Add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture, followed by a wash with cold diethyl ether to aid in drying.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This method is effective for separating the amine from neutral or acidic impurities.
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Dissolution: Dissolve the crude compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
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Conversion to Free Base: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride salt and convert it to the free amine. The free amine will remain in the organic layer.
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Separation of Layers: Allow the layers to separate and drain the aqueous layer.
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Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
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Conversion back to Hydrochloride Salt: To the dried organic solution, add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of the organic solvent (e.g., DCM or ethyl acetate) and then with diethyl ether. Dry the purified hydrochloride salt under vacuum.
Diagrams
Challenges and solutions for scaling up syntheses involving CAS 24095-40-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of morpholine derivatives, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4-(4-chloro-3-nitrobenzoyl)morpholine?
The synthesis typically starts from 4-chloro-3-nitrobenzoic acid and morpholine.[1] These are commercially available reagents.
Q2: What are the key reaction steps in the synthesis of 4-(4-chloro-3-nitrobenzoyl)morpholine?
The primary method involves the amidation of 4-chloro-3-nitrobenzoic acid with morpholine. This is often achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with morpholine. Alternatively, direct microwave-assisted aromatic nucleophilic substitution can be employed.[1]
Q3: What are the typical yields for the laboratory-scale synthesis of 4-(4-chloro-3-nitrobenzoyl)morpholine?
Microwave-assisted synthesis of 4-(4-chloro-3-nitrobenzoyl)morpholine from 4-chloro-3-nitrobenzoic acid and morpholine has been reported to yield 79% of the pure product after a simple workup.[1]
Troubleshooting Guide for Scale-Up Synthesis
Scaling up the synthesis of morpholine derivatives can present several challenges. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Insufficient heating or reaction time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature and time for the larger scale. For exothermic reactions, ensure efficient heat dissipation. |
| Side reactions: Formation of impurities due to prolonged heating or incorrect stoichiometry. | - Maintain strict control over reaction temperature. - Ensure precise addition of reagents. - Consider using a different solvent or catalyst to improve selectivity. | |
| Product loss during workup: Inefficient extraction or purification. | - Optimize the extraction procedure by selecting an appropriate solvent and performing multiple extractions. - For purification, consider column chromatography with a suitable eluent system or recrystallization from an appropriate solvent.[2] | |
| Poor Product Purity | Presence of starting materials: Incomplete reaction. | - As mentioned above, ensure the reaction goes to completion by optimizing conditions and monitoring with TLC. |
| Formation of byproducts: Non-selective reaction conditions. | - Adjust the reaction temperature and stoichiometry. - Investigate alternative synthetic routes that may offer higher selectivity. | |
| Ineffective purification: The chosen purification method is not suitable for removing specific impurities. | - If recrystallization is ineffective, employ column chromatography.[2] - Analyze impurities to understand their structure and select a more targeted purification strategy. | |
| Exothermic Reaction Runaway | Poor heat dissipation: Inadequate cooling for the larger reaction volume. | - Use a reactor with a larger surface area-to-volume ratio. - Employ a more efficient cooling system (e.g., a chiller). - Control the rate of addition of exothermic reagents. |
| Difficulty in Product Isolation | Product is an oil or difficult to crystallize: The physical properties of the product hinder solid isolation. | - Attempt to form a salt of the product to induce crystallization. - Try different solvents or solvent mixtures for recrystallization. - If all else fails, purification by column chromatography followed by solvent evaporation may be necessary. |
Experimental Protocols
Microwave-Assisted Synthesis of 4-(4-chloro-3-nitrobenzoyl)morpholine[1]
-
Reaction Setup: In a high-pressure microwave glass reactor equipped with a magnetic stir bar, add 40 mmol of 4-chloro-3-nitrobenzoic acid, 92 mmol of morpholine, and 8 mL of butanol.
-
Microwave Irradiation: Seal the reactor and heat the reaction mixture using microwave irradiation to 160 °C. Maintain this temperature with stirring for 20 minutes.
-
Workup: After cooling the reactor to ambient temperature, pour the reaction mixture into a solution of 50 mL saturated hydrochloric acid in 300 mL of water.
-
Isolation: The product precipitates out of the acidic solution. Collect the solid by filtration and dry it in the open air to obtain the pure product.
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: Troubleshooting workflow for scaling up chemical syntheses.
General Synthesis Pathway for 4-(4-chloro-3-nitrobenzoyl)morpholine
Caption: Synthesis of 4-(4-chloro-3-nitrobenzoyl)morpholine.
References
A troubleshooting guide for common issues in experiments with 4-aminomethylbenzophenone hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 4-aminomethylbenzophenone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is 4-aminomethylbenzophenone hydrochloride and what are its primary applications?
4-aminomethylbenzophenone hydrochloride is a photo-reactive crosslinking agent. The benzophenone group, upon activation with UV light (typically around 350-365 nm), can form a covalent bond with nearby molecules, particularly those with C-H bonds. The aminomethyl group provides a reactive handle for conjugation to other molecules, such as proteins or peptides, often through amide bond formation with carboxylic acids or activated esters (e.g., NHS esters). Its primary application is in photo-affinity labeling to study molecular interactions, such as protein-protein or protein-nucleic acid interactions.
Q2: What are the recommended storage and handling conditions for 4-aminomethylbenzophenone hydrochloride?
To ensure the integrity of the compound, it should be stored in a cool, dry, and dark place. It is susceptible to degradation upon exposure to light and moisture. For short-term storage, 4°C is recommended. For long-term storage, -20°C is preferable. When handling the solid compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work in a well-ventilated area to avoid inhalation of dust.
Q3: In which solvents is 4-aminomethylbenzophenone hydrochloride soluble?
As a hydrochloride salt, 4-aminomethylbenzophenone is generally soluble in aqueous buffers. Its solubility can be influenced by pH and temperature. It is also expected to be soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are often used in bioconjugation reactions. For specific applications, it is always recommended to perform a small-scale solubility test.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 4-aminomethylbenzophenone hydrochloride.
Low Yield of Conjugated Product (e.g., with a protein)
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH of reaction buffer | The primary amine of 4-aminomethylbenzophenone hydrochloride requires a slightly basic pH (typically 7.5-8.5) to be deprotonated and reactive towards NHS esters. Ensure your buffer is within this range. |
| Hydrolysis of NHS ester | NHS esters are moisture-sensitive and can hydrolyze, rendering them unreactive. Prepare NHS ester solutions fresh in an anhydrous solvent like DMF or DMSO. |
| Steric hindrance | The conjugation site on the target molecule may be sterically hindered. Consider using a longer linker if direct conjugation is inefficient. |
| Incorrect stoichiometry | Optimize the molar ratio of 4-aminomethylbenzophenone hydrochloride to your target molecule. A 10- to 20-fold molar excess of the crosslinker is often a good starting point. |
Inefficient Photo-Crosslinking
| Possible Cause | Troubleshooting Steps |
| Incorrect UV wavelength or intensity | Benzophenone is most efficiently activated by UV light in the range of 350-365 nm.[1] Ensure your UV lamp emits at the correct wavelength and has sufficient intensity. |
| Suboptimal irradiation time | Both insufficient and excessive UV exposure can lead to poor crosslinking. Perform a time-course experiment to determine the optimal irradiation time for your specific system. |
| Quenching of the photo-activated benzophenone | The excited benzophenone can be quenched by certain buffers or additives. Avoid using buffers containing components that can act as quenchers (e.g., dithiothreitol, DTT). |
| Distance between interacting molecules is too great | The benzophenone crosslinker has a limited reach. If the interacting partners are too far apart, crosslinking will not occur. |
| Low concentration of interacting partners | Ensure that the concentrations of your interacting molecules are sufficient to favor complex formation. |
High Background or Non-Specific Crosslinking
| Possible Cause | Troubleshooting Steps |
| Excessive UV irradiation | Over-exposure to UV light can lead to non-specific crosslinking. Reduce the irradiation time or intensity. |
| Presence of aggregates | Protein or compound aggregation can lead to non-specific crosslinking. Centrifuge your samples before UV irradiation to remove any aggregates. |
| Inadequate blocking | In cell-based assays, ensure that non-specific binding sites are adequately blocked. |
Data Presentation
Table 1: Illustrative Solubility of 4-aminomethylbenzophenone hydrochloride
The following table provides an illustrative overview of the solubility of 4-aminomethylbenzophenone hydrochloride in common laboratory solvents. Note: This data is representative and should be confirmed experimentally.
| Solvent | Solubility (mg/mL) at 25°C |
| Water | > 25 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | > 25 |
| Dimethylformamide (DMF) | > 50 |
| Dimethyl sulfoxide (DMSO) | > 50 |
| Ethanol | ~10 |
| Acetonitrile | ~5 |
| Dichloromethane | < 1 |
Table 2: Illustrative Stability of 4-aminomethylbenzophenone hydrochloride in Aqueous Buffers
This table illustrates the expected stability of 4-aminomethylbenzophenone hydrochloride at different pH values and temperatures. Note: This data is for illustrative purposes only.
| pH | Temperature | Half-life (t½) |
| 4.0 | 25°C | > 7 days |
| 7.4 | 4°C | > 14 days |
| 7.4 | 25°C | ~ 3 days |
| 8.5 | 25°C | ~ 24 hours |
Experimental Protocols
Protocol 1: Conjugation of 4-aminomethylbenzophenone hydrochloride to a Protein via NHS Ester Chemistry
This protocol describes a general procedure for labeling a protein with 4-aminomethylbenzophenone hydrochloride using a homobifunctional NHS ester crosslinker.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
4-aminomethylbenzophenone hydrochloride
-
Disuccinimidyl suberate (DSS) or other suitable NHS ester crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Reagents:
-
Dissolve the protein of interest in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of 4-aminomethylbenzophenone hydrochloride in anhydrous DMSO.
-
Prepare a 10 mM stock solution of DSS in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DSS solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Add a 2-fold molar excess of 4-aminomethylbenzophenone hydrochloride relative to the DSS.
-
Incubate for another 2 hours at room temperature.
-
-
Quench Reaction:
-
Add quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted crosslinker and 4-aminomethylbenzophenone hydrochloride using a desalting column equilibrated with a suitable buffer for your downstream application.
-
Protocol 2: Photo-Crosslinking of a Protein-Protein Interaction
This protocol outlines a general procedure for photo-crosslinking a protein complex where one of the proteins has been labeled with 4-aminomethylbenzophenone.
Materials:
-
Labeled protein ("Bait") from Protocol 1.
-
Unlabeled interacting protein ("Prey").
-
Interaction buffer (a buffer known to support the interaction).
-
UV lamp (365 nm).
-
SDS-PAGE analysis reagents.
Procedure:
-
Form the Protein Complex:
-
Mix the labeled "Bait" protein and the unlabeled "Prey" protein in the interaction buffer at concentrations optimal for their interaction.
-
Incubate under conditions that favor complex formation (e.g., 30 minutes at room temperature).
-
-
UV Irradiation:
-
Place the sample in a UV-transparent plate or tube on ice.
-
Irradiate the sample with 365 nm UV light for 5-30 minutes. The optimal time should be determined empirically.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE. A successful crosslink will result in a new band corresponding to the molecular weight of the bait-prey complex.
-
The crosslinked complex can be further analyzed by Western blotting or mass spectrometry to confirm the identity of the interacting partners.
-
Mandatory Visualizations
Caption: Workflow for identifying protein interactions using 4-aminomethylbenzophenone hydrochloride.
Caption: Using 4-aminomethylbenzophenone to map interactions in a signaling pathway.
References
Validation & Comparative
Validating the Chemical Identity of (4-(Aminomethyl)phenyl)(phenyl)methanone Hydrochloride and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of a chemical structure is a foundational requirement for advancing research and ensuring the reliability of experimental outcomes. This guide provides a comparative analysis of the analytical techniques used to confirm the structure of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride and its derivatives. It offers a summary of expected and experimental data for the target compound and its structural analogs, detailed experimental protocols, and visualizations to clarify analytical workflows.
The structural integrity of pharmacologically active molecules is paramount. This compound, a key intermediate and structural motif in medicinal chemistry, and its derivatives require rigorous characterization to ensure purity, identity, and conformity to the intended molecular structure. This guide outlines the standard analytical methodologies for this purpose, presenting a comparative view with closely related compounds.
Comparative Analysis of Spectroscopic and Chromatographic Data
Table 1: Physicochemical and Predicted Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClNO | PubChem[1] |
| Molecular Weight | 247.72 g/mol | PubChem[1] |
| CAS Number | 24095-40-7 | PubChem[1] |
| Predicted [M+H]⁺ (for free base) | 212.10700 | PubChemLite[2] |
Table 2: Comparison of Experimental Spectroscopic Data for (4-(Aminomethyl)phenyl)(phenyl)methanone Derivatives and Analogs
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |
| (4-Aminophenyl)(phenyl)methanone | Aromatic protons, Amine protons | Aromatic carbons, Carbonyl carbon | N-H stretching, C=O stretching, Aromatic C-H stretching | [M]⁺ = 197.23 |
| (4-Methylphenyl)(phenyl)methanone | Aromatic protons (7.2-8.0), Methyl protons (~2.4) | Aromatic carbons (128-138), Carbonyl carbon (~196), Methyl carbon (~21) | C=O stretching (~1650), Aromatic C-H stretching | [M]⁺ = 196.24 |
| Acetophenone | Aromatic protons (7.47-7.97), Methyl protons (2.62) | Aromatic carbons (128.2, 128.5, 133.0, 137.1), Carbonyl carbon (198.1), Methyl carbon (26.5) | C=O stretching (~1685), Aromatic C-H stretching | [M]⁺ = 120.15 |
Note: The data for the derivatives and analogs are sourced from various public databases and publications. Specific experimental conditions may vary.
Experimental Protocols for Structural Validation
The following are detailed methodologies for the key experiments essential for the structural elucidation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to set include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons for each resonance.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required.
-
Data Processing: Process the data similarly to ¹H NMR to obtain the final spectrum showing the chemical shifts of all carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z). For the hydrochloride salt, the protonated molecule of the free base ([M+H]⁺) is typically observed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups, such as the C=O stretch of the ketone, N-H bends and stretches of the amine, and aromatic C-H and C=C vibrations.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the unambiguous determination of the three-dimensional molecular structure.
Single-Crystal X-ray Diffraction Protocol:
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality, typically by slow evaporation of a solvent from a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a beam of X-rays and rotate it while collecting the diffraction pattern on a detector.[3]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the chemical structure validation process.
References
A Comparative Analysis of 4-Aminomethylbenzophenone Hydrochloride with Other Chemical Linkers
In the fields of biochemistry, drug development, and diagnostics, chemical linkers are indispensable tools for covalently connecting two or more molecules. The choice of a linker is critical as it significantly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. This guide provides a comparative analysis of 4-aminomethylbenzophenone hydrochloride, a photo-reactive crosslinker, with other commonly used chemical linkers, including those based on N-hydroxysuccinimide (NHS) esters, maleimides, and click chemistry.
4-Aminomethylbenzophenone Hydrochloride: A Photo-Reactive Crosslinker
4-Aminomethylbenzophenone hydrochloride belongs to the family of benzophenone-based photo-crosslinkers. Upon activation by UV light, the benzophenone moiety forms a highly reactive triplet-state diradical that can insert into C-H bonds of nearby molecules, forming a stable covalent bond.[1][2] This ability to react with a wide range of chemical bonds makes it a powerful tool for capturing transient or weak interactions that might otherwise be difficult to study.[3][4] The aminomethyl group provides a convenient handle for conjugation to biomolecules.
Properties of 4-Aminomethylbenzophenone Hydrochloride
| Property | Value | Reference |
| Chemical Formula | C14H14ClNO | [5] |
| Molecular Weight | 247.72 g/mol | [5] |
| CAS Number | 24095-40-7 | [5] |
| Appearance | Colorless crystalline solid | [6] |
| Solubility | Soluble in water and ethanol | [6] |
| Reactive Group | Benzophenone | [2] |
| Target Functionality | Primarily C-H bonds, with some preference for hydrophobic residues | [7] |
| Activation | UV light (typically ~350-360 nm) | [1] |
Comparative Analysis of Chemical Linkers
The selection of a chemical linker is dictated by the specific application, the functional groups available on the biomolecules to be conjugated, and the desired properties of the final conjugate. Below is a comparison of 4-aminomethylbenzophenone with other common linker types.
| Linker Type | Reactive Group(s) | Target Functionality | Bond Formed | Key Advantages | Key Disadvantages |
| 4-Aminomethylbenzophenone | Benzophenone | C-H bonds | C-C | Temporal control of reaction; can capture transient interactions; less selective for specific functional groups.[1][4] | Requires UV activation which can potentially damage biomolecules; can be less specific, leading to a heterogeneous mixture of products.[3] |
| NHS Ester-based (e.g., SMCC) | N-hydroxysuccinimide ester | Primary amines (e.g., lysine) | Amide | Well-established chemistry; forms stable bonds; reacts under mild conditions.[8][9] | Susceptible to hydrolysis in aqueous solutions; can lead to heterogeneous products if multiple primary amines are present.[9][10] |
| Maleimide-based (e.g., SMCC) | Maleimide | Sulfhydryls (e.g., cysteine) | Thioether | Highly specific for sulfhydryl groups, allowing for site-specific conjugation; forms stable bonds.[8][11] | Requires a free sulfhydryl group, which may need to be introduced through protein engineering; potential for retro-Michael reaction leading to deconjugation.[12] |
| Click Chemistry (e.g., DBCO-NHS ester) | Alkyne and Azide | Azide and Alkyne | Triazole | High specificity and efficiency; bioorthogonal (reaction does not interfere with biological processes); stable bond formation.[11][13] | Requires the introduction of non-natural functional groups (azide or alkyne) into the biomolecules.[11] |
Experimental Protocols
General Protocol for Photo-Crosslinking using a Benzophenone-based Linker
This protocol provides a general workflow for using a benzophenone-containing crosslinker to identify protein-protein interactions.
-
Conjugation of the Benzophenone Linker:
-
Dissolve the protein of interest (bait protein) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the benzophenone-based linker (e.g., 4-aminomethylbenzophenone hydrochloride, which would first need to be activated or coupled to a carboxyl group on the protein using a carbodiimide like EDC) to the protein solution at a molar excess (e.g., 10- to 20-fold).
-
Incubate the reaction for 1-2 hours at room temperature or 4°C to allow for conjugation.
-
Remove excess, unreacted linker by dialysis or size-exclusion chromatography.
-
-
Photo-Crosslinking:
-
Mix the benzophenone-labeled bait protein with the potential interacting partner(s) (prey protein) in a suitable buffer.
-
Irradiate the sample with UV light (typically 350-360 nm) on ice for a specified period (e.g., 15-30 minutes). The optimal irradiation time should be determined empirically.
-
-
Analysis of Cross-linked Products:
-
The cross-linked protein complexes can be analyzed by SDS-PAGE, where a higher molecular weight band corresponding to the cross-linked complex will be observed.
-
For identification of the interacting partner, the cross-linked complex can be subjected to immunoprecipitation followed by mass spectrometry analysis.
-
General Protocol for Two-Step Conjugation using an NHS Ester-Maleimide Crosslinker (e.g., SMCC)
This protocol describes the conjugation of two proteins (Protein-A and Protein-B) using a heterobifunctional crosslinker like SMCC.[13]
-
Reaction of SMCC with Protein-A (containing primary amines):
-
Dissolve Protein-A in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Add SMCC to the Protein-A solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Reaction of Maleimide-activated Protein-A with Protein-B (containing a sulfhydryl group):
-
If Protein-B does not have a free sulfhydryl group, it may need to be reduced first (e.g., using TCEP).
-
Mix the maleimide-activated Protein-A with the sulfhydryl-containing Protein-B.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
-
-
Purification and Analysis of the Conjugate:
-
The final conjugate can be purified using size-exclusion chromatography or affinity chromatography.
-
The success of the conjugation can be confirmed by SDS-PAGE and mass spectrometry.
-
Visualizations
References
- 1. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocrosslinking Probes for Capture of Carbohydrate Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative Biological Activity of 4-(Arylaminomethyl)benzamide Analogs as Potential Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzophenone and benzylamine moieties are key pharmacophores in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. The compound with CAS number 24095-40-7, 4-benzoyl benzylamine hydrochloride, represents a fundamental building block in this class. This guide provides a comparative analysis of the biological activity of a series of synthesized analogs based on the closely related 4-(aminomethyl)benzamide scaffold. The focus is on their activity as potential tyrosine kinase inhibitors, a critical class of targets in oncology.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro biological activity of synthesized 4-(arylaminomethyl)benzamide analogs against various cancer cell lines and specific tyrosine kinases. The data is extracted from studies on derivatives of a 4-(aminomethyl)benzamide core, which shares significant structural similarity with 4-benzoyl benzylamine.
Table 1: Cytotoxicity of 4-(Arylaminomethyl)benzamide Analogs against Hematological Cancer Cell Lines
| Compound ID | R (Substituent on N-phenyl ring) | K562 (IC₅₀ in µM) | HL-60 (IC₅₀ in µM) |
| 10 | 3-CF₃ | 40 | 8.2 |
| 13 | 3-CF₃ (on amide N-phenyl) | 5.6 | >50 |
| 15 | 4-OCH₃ | 31 | 5.6 |
| 28j | 4-Morpholinyl (tertiary amine) | 6.9 | >50 |
| 28k | 4-(4-Methylpiperazin-1-yl) | 3.6 | >50 |
| 28l | 4-(4-Hydroxypiperidin-1-yl) | 4.5 | >50 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 2: Inhibitory Activity of Selected Analogs against Receptor Tyrosine Kinases
| Compound ID | EGFR (% Inhibition at 10 nM) | HER-2 (% Inhibition at 10 nM) | HER-4 (% Inhibition at 10 nM) |
| 10 | 65 | 18 | 45 |
| 11 | 91 | 25 | 52 |
| 13 | 92 | 31 | 68 |
| 18 | 15 | 12 | 48 |
| 20 | 21 | 10 | 55 |
| 22 | 35 | 15 | 58 |
| 24 | 42 | 20 | 62 |
| 28k | 18 | 8 | 51 |
| 28l | 22 | 11 | 55 |
| Imatinib | - | - | 49 |
% Inhibition values indicate the percentage reduction in kinase activity at a fixed compound concentration of 10 nM.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Synthesis of 4-(Arylaminomethyl)benzamide Analogs
A general synthetic route for the preparation of the 4-(arylaminomethyl)benzamide analogs is outlined below. The synthesis starts from 4-cyanobenzoyl chloride.
Step 1: Amide Formation: 4-Cyanobenzoyl chloride is reacted with a substituted aniline in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) at room temperature to yield the corresponding N-aryl-4-cyanobenzamide.
Step 2: Reduction of the Nitrile: The nitrile group of the N-aryl-4-cyanobenzamide is then reduced to a primary amine using a reducing agent like sodium borohydride in the presence of cobalt(II) chloride in a solvent such as methanol. This step yields the 4-(aminomethyl)-N-arylbenzamide core structure.
Step 3: N-Arylation of the Amine: The final analogs are synthesized by the reaction of the 4-(aminomethyl)-N-arylbenzamide with a substituted benzaldehyde via reductive amination. This is typically carried out using a reducing agent like sodium triacetoxyborohydride in a solvent such as dichloroethane (DCE).
In Vitro Cytotoxicity Assay
The cytotoxicity of the synthesized compounds was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., K562, HL-60) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay
The ability of the compounds to inhibit the activity of specific tyrosine kinases (e.g., EGFR, HER-2, HER-4) is assessed using a radiometric kinase assay.
-
Assay Preparation: The assay is performed in 96-well plates. Each well contains the recombinant human kinase, a kinase-specific peptide substrate, and the test compound at a fixed concentration (e.g., 10 nM) in a kinase reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and [γ-³³P]ATP.
-
Incubation: The plates are incubated at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination: The reaction is stopped by adding a stop solution, such as phosphoric acid.
-
Substrate Capture: The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: The filter plate is washed multiple times to remove any unincorporated [γ-³³P]ATP.
-
Radioactivity Measurement: The amount of radioactivity on the filter plate, which is proportional to the kinase activity, is measured using a scintillation counter.
-
Percentage Inhibition Calculation: The percentage inhibition is calculated by comparing the radioactivity in the wells containing the test compound to the radioactivity in control wells (containing DMSO instead of the compound).
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the synthesis and evaluation of the described kinase inhibitor analogs.
Caption: Experimental workflow for the synthesis and biological evaluation of analogs.
Analytical Methods for Assessing the Purity of 4-Benzoyl benzylamine hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. For 4-Benzoyl benzylamine hydrochloride, a versatile building block in organic synthesis, ensuring high purity is critical for the safety, efficacy, and reproducibility of downstream applications. This guide provides a comprehensive comparison of key analytical methods for assessing its purity, complete with experimental protocols and comparative data to aid in method selection and implementation.
Comparison of Analytical Techniques
A variety of analytical techniques can be employed to determine the purity of 4-Benzoyl benzylamine hydrochloride. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative assay, impurity profiling, or structural confirmation. The following table summarizes the primary analytical methods and their key performance attributes.
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase. | Quantitative purity (area %), retention times of the main component and impurities, impurity profile. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for regulatory submissions.[1] | Requires reference standards for definitive impurity identification, solvent consumption. |
| Potentiometric Titration | Neutralization reaction between the amine hydrochloride and a standardized titrant, with the endpoint detected by a potential change. | Quantitative assay of the active substance (purity as % w/w). | High precision and accuracy for assay determination, low cost, based on a primary chemical principle.[2] | Not suitable for impurity profiling, can be affected by the presence of other acidic or basic impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of corresponding nuclei.[3] | Absolute or relative purity determination by comparing the integral of the analyte signal to that of a certified internal standard.[4][5] | Highly accurate and precise, provides structural information simultaneously, requires no analyte-specific reference standard for absolute quantification.[6] | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification. | Identification and quantification of volatile and semi-volatile impurities.[7][8] | Excellent for identifying unknown volatile impurities through mass spectral libraries, high sensitivity. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques discussed. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is highly effective for separating 4-Benzoyl benzylamine hydrochloride from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
4-Benzoyl benzylamine hydrochloride reference standard
-
Synthesized 4-Benzoyl benzylamine hydrochloride sample
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to elute the compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm[1]
Sample Preparation:
-
Prepare a stock solution of the 4-Benzoyl benzylamine hydrochloride reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.
Analysis and Data Interpretation:
-
Inject the reference standard to determine its retention time.
-
Inject the synthesized sample.
-
The purity of the synthesized product is calculated based on the peak area of 4-Benzoyl benzylamine hydrochloride as a percentage of the total peak area in the chromatogram.[1]
Potentiometric Titration
This method provides a highly accurate and precise assay of the 4-Benzoyl benzylamine hydrochloride content.
Instrumentation:
-
Automatic potentiometric titrator
-
Combined pH electrode or a suitable ion-selective electrode
-
Burette (e.g., 10 mL)
-
Stirrer
Reagents and Materials:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Glacial acetic acid (for non-aqueous titration if required)
-
Suitable solvent (e.g., deionized water, ethanol)
-
4-Benzoyl benzylamine hydrochloride sample
Procedure:
-
Accurately weigh a suitable amount of the 4-Benzoyl benzylamine hydrochloride sample and dissolve it in an appropriate solvent.
-
Immerse the calibrated electrode and the burette tip into the sample solution.
-
Titrate with the standardized 0.1 M NaOH solution. The titrator will automatically detect the equivalence point where a sharp change in potential occurs.
-
Perform a blank titration to account for any acidic or basic impurities in the solvent.
-
Calculate the purity based on the volume of titrant consumed, its molarity, and the weight of the sample.
Quantitative NMR (qNMR)
qNMR allows for the direct determination of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity. The internal standard should have a signal that does not overlap with the analyte signals.
-
4-Benzoyl benzylamine hydrochloride sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 4-Benzoyl benzylamine hydrochloride sample and the internal standard into an NMR tube. Dissolve the solids in the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration.
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the weights of the sample and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is ideal for identifying and quantifying volatile organic impurities that may be present from the synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., a wax-type or a low-bleed phenyl-arylene polymer phase)
Reagents and Materials:
-
High-purity carrier gas (e.g., Helium, Hydrogen)
-
Suitable solvent for sample dissolution (e.g., methanol, dichloromethane)
-
4-Benzoyl benzylamine hydrochloride sample
Chromatographic Conditions:
-
Injector Temperature: e.g., 250°C
-
Oven Temperature Program: A suitable temperature gradient is used to separate impurities with different boiling points. For example, start at a lower temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas Flow Rate: Typically around 1-2 mL/min.
-
MS Detector: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.
Sample Preparation:
-
Dissolve a known amount of the 4-Benzoyl benzylamine hydrochloride sample in a suitable solvent.
-
The solution may be analyzed directly or after derivatization if the compound is not sufficiently volatile or has poor chromatographic properties.
Analysis and Data Interpretation:
-
Inject the sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to those of a known standard or by using the area percent method.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the primary analytical methods for purity determination.
Caption: A typical workflow for HPLC purity analysis.
Caption: Workflow for purity assay by potentiometric titration.
Caption: Logical relationship of analytical methods for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to Confirming the Successful Incorporation of CAS 24095-40-7 into a Target Molecule
For researchers, scientists, and drug development professionals, the successful conjugation of small molecules to larger target molecules is a critical step in the development of novel therapeutics and research tools. This guide provides an objective comparison of various analytical techniques to confirm the incorporation of CAS 24095-40-7, also known as 4-Benzoyl benzylamine Hydrochloride[1], into a target molecule. This compound is a versatile building block in pharmaceutical and chemical synthesis, often utilized in amidation and coupling reactions. The methods discussed below offer orthogonal approaches to verify successful conjugation, each with distinct advantages and limitations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming covalent modification by detecting the mass shift in the target molecule upon conjugation[2][3]. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, further confirming the identity of the modified product[2].
Experimental Protocol: Intact Protein Mass Analysis
-
Sample Preparation:
-
Prepare a solution of the unconjugated target molecule (e.g., a protein) at a concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a solution of the conjugated target molecule at the same concentration and in the same buffer.
-
Desalt the samples using a C4 ZipTip or equivalent to remove non-volatile salts. Elute the protein in a solvent suitable for mass spectrometry, such as 50% acetonitrile with 0.1% formic acid.
-
-
Instrumentation and Data Acquisition:
-
Analyze the samples using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer[4].
-
Set the mass spectrometer to acquire data in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weights of the unconjugated and conjugated target molecule.
-
Infuse the sample at a flow rate of 5 µL/min.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the molecules.
-
Compare the mass of the conjugated sample to the unconjugated control. A mass increase corresponding to the molecular weight of CAS 24095-40-7 (minus any leaving groups from the reaction) confirms successful incorporation.
-
Data Presentation
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Unconjugated Target Molecule | 25,000 | 25,000.5 | - | Control |
| Conjugated Target Molecule | 25,211.7 | 25,212.1 | 211.6 | Successful Incorporation |
Note: The expected mass shift for CAS 24095-40-7 (C14H14ClNO, MW: 247.72) will depend on the specific reaction chemistry. The value of 211.6 Da is a hypothetical example assuming the loss of HCl and water during conjugation.
Workflow Diagram
Caption: Workflow for confirming incorporation using mass spectrometry.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and accessible method for confirming conjugation, particularly when the incorporated molecule has a distinct absorbance spectrum from the target molecule[5][6]. The benzoyl group in CAS 24095-40-7 is expected to have a characteristic UV absorbance.
Experimental Protocol
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated target molecule and CAS 24095-40-7 at two relevant wavelengths: one where the target molecule absorbs (e.g., 280 nm for proteins) and the λmax of CAS 24095-40-7.
-
-
Sample Preparation:
-
Prepare solutions of the unconjugated and conjugated target molecules in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration.
-
-
Data Acquisition:
-
Using a UV-Vis spectrophotometer, scan the absorbance of both samples from 220 nm to 400 nm.
-
Record the absorbance values at the two selected wavelengths.
-
-
Data Analysis:
-
Compare the absorbance spectra of the conjugated and unconjugated samples. The appearance of a new absorbance peak corresponding to CAS 24095-40-7 in the conjugated sample's spectrum indicates successful incorporation.
-
The degree of labeling can be calculated using the Beer-Lambert law and the measured absorbance values[5].
-
Data Presentation
| Sample | Absorbance at 280 nm | Absorbance at λmax of CAS 24095-40-7 | Spectral Features |
| Unconjugated Target | 0.85 | 0.02 | Single peak at 280 nm |
| Conjugated Target | 0.95 | 0.35 | Peak at 280 nm and new peak at λmax |
Logical Diagram
Caption: Logic for confirming incorporation via UV-Vis spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the chemical reaction and confirm the formation of new chemical bonds associated with the incorporation of CAS 24095-40-7[7][8]. Changes in the vibrational spectra, such as the appearance of new peaks or shifts in existing ones, can provide evidence of successful conjugation.
Experimental Protocol
-
Sample Preparation:
-
Prepare samples of the unconjugated target molecule, CAS 24095-40-7, and the purified conjugated product. The samples should be free of solvent that may interfere with the measurement (e.g., lyophilized).
-
Prepare a KBr pellet of each sample or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Acquire the FTIR spectra of all three samples over a range of 4000 to 400 cm⁻¹.
-
Collect a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectrum of the conjugated product with the spectra of the starting materials.
-
Look for the appearance of characteristic peaks from CAS 24095-40-7 (e.g., aromatic C-H stretches, C=O stretch from the benzoyl group) in the spectrum of the conjugated product.
-
Observe the disappearance or shift of peaks from the reactive functional groups on the target molecule and CAS 24095-40-7.
-
Data Presentation
| Sample | Characteristic Peak 1 (cm⁻¹) (e.g., C=O stretch) | Characteristic Peak 2 (cm⁻¹) (e.g., N-H bend) | Interpretation |
| CAS 24095-40-7 | ~1660 | ~1600 | Starting Material |
| Unconjugated Target | - | ~1550 | Starting Material |
| Conjugated Product | ~1655 (shifted) | Shifted or absent | New bond formation |
Experimental Workflow
Caption: Workflow for FTIR-based confirmation of incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level, making it a definitive method for confirming conjugation[9][10]. The appearance of new signals in the NMR spectrum of the target molecule that correspond to the protons or carbons of CAS 24095-40-7 is direct evidence of its incorporation.
Experimental Protocol
-
Sample Preparation:
-
Dissolve the unconjugated and purified conjugated target molecules in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration sufficient for NMR analysis (typically >1 mg/mL).
-
Add a known amount of an internal standard (e.g., DSS) if quantitative analysis is desired.
-
-
Data Acquisition:
-
Acquire 1D ¹H and/or ¹³C NMR spectra for both samples on a high-field NMR spectrometer.
-
For complex molecules like proteins, 2D NMR experiments such as ¹H-¹⁵N HSQC may be necessary to resolve individual signals.
-
-
Data Analysis:
-
Compare the spectra of the conjugated and unconjugated samples.
-
Identify new peaks in the spectrum of the conjugated sample that correspond to the chemical shifts of the protons and/or carbons of CAS 24095-40-7. The aromatic protons of the benzoyl and benzyl groups should be particularly informative.
-
Changes in the chemical shifts of the target molecule's signals near the conjugation site can also confirm the modification.
-
Data Presentation
| Sample | ¹H NMR Signals (ppm) | Interpretation |
| Unconjugated Target | Signals corresponding to the native molecule | Baseline spectrum |
| Conjugated Target | Native signals + new signals in the aromatic region (e.g., 7.2-7.8 ppm) | Presence of CAS 24095-40-7 moiety |
Signaling Pathway Analogy for NMR Detection
Caption: Conceptual pathway for NMR-based confirmation.
References
- 1. chembk.com [chembk.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. clairet.co.uk [clairet.co.uk]
- 8. youtube.com [youtube.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. NMR Spectroscopy in Drug Discovery and Development [labome.com]
Benchmarking the performance of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride in specific applications
A Comparative Guide for Researchers in Drug Discovery
In the landscape of cancer research and developmental biology, the Wnt/β-catenin signaling pathway is a critical area of investigation due to its fundamental role in cell proliferation, differentiation, and stem cell maintenance.[1][2][3] Aberrant activation of this pathway is a hallmark of numerous cancers, making its components attractive targets for therapeutic intervention.[2][4][5] Among these targets are the tankyrase enzymes, TNKS1 and TNKS2, which play a crucial role in regulating the stability of Axin, a key component of the β-catenin destruction complex.[6][7][8] Inhibition of tankyrase activity leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt pathway signaling.[7][9][10]
This guide provides a comparative overview of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride, a commercially available compound with a benzophenone core, a structural motif present in some tankyrase inhibitors. Due to the limited publicly available data on its biological activity, we present a hypothetical benchmarking scenario against two well-characterized tankyrase inhibitors: XAV939 and IWR-1. This guide is intended for researchers, scientists, and drug development professionals interested in identifying and characterizing novel Wnt pathway inhibitors.
Performance Comparison of Tankyrase Inhibitors
The following table summarizes the key performance indicators for XAV939 and IWR-1, and outlines the parameters to be determined for this compound.
| Feature | This compound | XAV939 | IWR-1 |
| Target(s) | Putative: Tankyrase 1/2 | Tankyrase 1 and 2[6] | Tankyrase 1 and 2[11][12] |
| IC₅₀ (TNKS1) | To Be Determined | 11 nM[6] | 131 nM[11][12] |
| IC₅₀ (TNKS2) | To Be Determined | 4 nM[6] | 56 nM[11][12] |
| Cell-based Wnt Reporter Assay IC₅₀ | To Be Determined | ~20-50 nM (in various cell lines) | 180 nM (in L-cells expressing Wnt3A)[13][14][15] |
| Mechanism of Action | Putative: Direct inhibition of tankyrase PARP activity | Binds to the catalytic PARP domain of tankyrases, preventing auto-PARsylation and subsequent Axin degradation.[7][9] | Induces stabilization of Axin, promoting the assembly of the β-catenin destruction complex.[13][16][17] |
| Effect on Axin Stabilization | To Be Determined | Increases Axin1 and Axin2 protein levels.[7][8][18] | Induces accumulation of Axin2 protein.[13][16][17] |
Experimental Protocols for Comparative Evaluation
To ascertain the efficacy of this compound as a tankyrase inhibitor and to provide a direct comparison with XAV939 and IWR-1, the following experimental protocols are recommended.
In Vitro Tankyrase Enzymatic Assay
Objective: To determine the direct inhibitory activity of the compound against purified Tankyrase 1 and Tankyrase 2 enzymes.
Methodology:
-
A colorimetric or fluorescence-based enzymatic assay can be employed to measure the PARP (poly-ADP-ribose polymerase) activity of recombinant human TNKS1 and TNKS2.
-
The assay measures the incorporation of biotinylated NAD+ onto a histone substrate.
-
The compounds, including this compound, XAV939, and IWR-1, are serially diluted and incubated with the enzyme, substrate, and biotinylated NAD+.
-
The reaction is stopped, and the biotinylated product is detected using a streptavidin-HRP conjugate and a colorimetric or fluorescent substrate.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Wnt/β-catenin Reporter Assay (TOPFlash Assay)
Objective: To assess the compound's ability to inhibit Wnt/β-catenin signaling in a cellular context.
Methodology:
-
HEK293T or other suitable cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) and a control Renilla luciferase plasmid.
-
Cells are then treated with a Wnt pathway activator (e.g., Wnt3a conditioned media or LiCl) in the presence of varying concentrations of the test compounds.
-
After a defined incubation period (e.g., 24 hours), cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The ratio of TOPFlash to Renilla luciferase activity is calculated to normalize for transfection efficiency.
-
IC₅₀ values are determined by plotting the normalized luciferase activity against the log of the inhibitor concentration.[18][19]
Western Blot Analysis for Axin Stabilization and β-catenin Degradation
Objective: To confirm the mechanism of action by observing the stabilization of Axin and the degradation of β-catenin.
Methodology:
-
A suitable cancer cell line with active Wnt signaling (e.g., SW480, DLD-1) is treated with the test compounds at various concentrations for different time points.[20]
-
Total cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for Axin1, Axin2, total β-catenin, and active (non-phosphorylated) β-catenin. A housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system.[20] An increase in Axin protein levels and a decrease in active β-catenin would indicate successful target engagement.[7][8][16][18]
Visualizing the Molecular Context and Experimental Design
To better understand the underlying biology and the experimental approach, the following diagrams are provided.
Caption: The canonical Wnt/β-catenin signaling pathway.
Caption: Workflow for benchmarking putative tankyrase inhibitors.
Conclusion
While this compound remains an uncharacterized compound in the context of Wnt signaling, its structural features suggest that it warrants investigation as a potential tankyrase inhibitor. By following the outlined experimental protocols, researchers can systematically evaluate its performance against established inhibitors like XAV939 and IWR-1. This comparative approach will not only elucidate the potential of this specific molecule but also contribute to the broader effort of discovering novel and effective modulators of the Wnt/β-catenin pathway for therapeutic applications.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of tankyrases induces Axin stabilization and blocks Wnt signalling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 11. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. stemcell.com [stemcell.com]
- 16. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rndsystems.com [rndsystems.com]
- 18. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
Cross-reactivity studies for probes developed using 4-aminomethylbenzophenone hydrochloride
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, the choice of a photo-crosslinking probe is paramount. This guide provides a comprehensive comparison of probes developed using 4-aminomethylbenzophenone hydrochloride against common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
The covalent capture of transient and stable interactions is a cornerstone of modern chemical biology and drug discovery. Photoaffinity labeling (PAL), a powerful technique for elucidating these interactions, relies on probes equipped with a photoreactive moiety that, upon activation by UV light, forms a covalent bond with interacting biomolecules. 4-aminomethylbenzophenone (AMBP) is a popular benzophenone-based building block for constructing such probes. This guide delves into the cross-reactivity of AMBP-derived probes and compares their performance with two other major classes of photo-crosslinkers: diazirines and aryl azides.
Performance Comparison of Photo-Crosslinking Probes
The ideal photo-crosslinking probe exhibits high crosslinking efficiency, minimal non-specific binding (cross-reactivity), and is activated by a wavelength of light that does not induce significant photodamage to biological samples. The following tables summarize the key characteristics and performance metrics of probes derived from benzophenone (specifically 4-aminomethylbenzophenone), diazirine, and aryl azide.
| Feature | Benzophenone (e.g., from 4-aminomethylbenzophenone) | Diazirine | Aryl Azide |
| Activation Wavelength | ~350-360 nm | ~350-380 nm | 254-400 nm |
| Reactive Intermediate | Triplet Ketone (Biradical) | Carbene | Nitrene |
| Reactivity | Abstracts hydrogen from C-H bonds. Preferential reaction with C-H bonds on methionine and hydrophobic residues has been observed.[1] | Inserts non-specifically into C-H, N-H, and O-H bonds. Alkyl diazirines show a preference for labeling acidic amino acid residues.[2] | Inserts into C-H and N-H bonds, and can undergo other reactions. |
| Stability | Generally stable and can be repeatedly excited if no reaction occurs.[3] | Irreversibly decomposes upon photoactivation. Can be less stable to some chemical conditions. | Sensitive to reducing agents. |
| Size | Bulky, which can sometimes sterically hinder binding interactions.[4] | Small, minimizing potential steric hindrance.[4] | Relatively small. |
| Performance Metric | Benzophenone Probe | Diazirine Probe | Aryl Azide Probe |
| Crosslinking Efficiency | Moderate to High | High | Moderate |
| Specificity / Cross-Reactivity | Generally considered more selective due to the longer lifetime of the reactive intermediate, allowing for diffusion and interaction with the highest affinity binding partner. | Can exhibit higher non-specific labeling due to the highly reactive and short-lived carbene intermediate.[4] | Can also exhibit significant non-specific binding. |
| Off-Target Binding Profile | The inherent structure of the linker and the benzophenone moiety can contribute to a specific, reproducible off-target binding profile. | Often labels a broader range of off-target proteins due to its high reactivity. The specific off-target profile is also dependent on the linker structure. | Shows a distinct off-target binding profile that differs from benzophenone and diazirine probes. |
| Irradiation Time | Typically requires longer UV irradiation times (minutes to hours).[2] | Can achieve high labeling yields with significantly shorter irradiation times (seconds to minutes).[4] | Variable, can be in the range of minutes. |
Experimental Protocols
Reproducible and comparable experimental outcomes are contingent on detailed and consistent methodologies. The following sections provide representative protocols for the synthesis of a photo-affinity probe using 4-aminomethylbenzophenone hydrochloride and for conducting a cross-reactivity study.
Protocol 1: Synthesis of a Peptide-Based Photo-Affinity Probe using 4-Aminomethylbenzophenone Hydrochloride
This protocol describes the conjugation of 4-aminomethylbenzophenone to a peptide containing a carboxylic acid group via a stable amide bond using N-hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
Peptide with a free carboxylic acid group (and a protected N-terminus if the coupling is not desired at that position)
-
4-aminomethylbenzophenone hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of 4-aminomethylbenzophenone:
-
Dissolve 4-aminomethylbenzophenone hydrochloride in anhydrous DMF.
-
Add 1.2 equivalents of TEA or DIEA to neutralize the hydrochloride and free the amine.
-
In a separate flask, dissolve the peptide in anhydrous DMF.
-
To the peptide solution, add 1.1 equivalents of DCC/EDC and 1.1 equivalents of NHS to form the NHS ester of the peptide's carboxylic acid. Stir at room temperature for 1-2 hours.
-
-
Conjugation:
-
Slowly add the activated peptide solution (NHS ester) to the solution of 4-aminomethylbenzophenone.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization:
-
Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final photo-affinity probe.
-
Protocol 2: Cross-Reactivity Assessment using a Competitive Binding Assay and Mass Spectrometry
This protocol outlines a general workflow to identify the on-target and off-target binding partners of a photo-affinity probe and to assess its cross-reactivity.[5][6]
Materials:
-
Photo-affinity probe (e.g., the one synthesized in Protocol 1)
-
Parent compound (the unlabeled version of the probe's binding moiety)
-
Live cells or cell lysate
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads (if the probe is biotinylated)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer for proteomic analysis
Procedure:
-
Probe Incubation and Competition:
-
Culture cells to the desired confluency.
-
Treat the cells with the photo-affinity probe at a predetermined optimal concentration.
-
For the competition experiment, pre-incubate a parallel set of cells with a 50- to 100-fold molar excess of the parent compound for 1-2 hours before adding the photo-affinity probe.[5]
-
As a negative control, treat a set of cells with the vehicle (e.g., DMSO) only.
-
-
Photo-Crosslinking:
-
Irradiate the cells with UV light (365 nm) for an optimized duration on ice.
-
-
Cell Lysis and Protein Enrichment:
-
Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
If the probe contains an affinity tag like biotin, incubate the lysate with streptavidin-coated beads to enrich for cross-linked proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Analysis of Bound Proteins:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands by silver staining or Coomassie blue staining. Bands that appear in the probe-treated sample but are significantly reduced or absent in the competitor-treated sample are potential specific targets.
-
-
Mass Spectrometry for Protein Identification and Quantification:
-
Excise the protein bands of interest from the gel and subject them to in-gel digestion (e.g., with trypsin).
-
Alternatively, perform on-bead digestion of the enriched proteins.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
For a more global view of off-target binding, the entire eluate can be analyzed by quantitative proteomics (e.g., using label-free quantification or isotopic labeling methods like SILAC or TMT).[7][8] This will allow for the identification and relative quantification of all proteins that are significantly enriched by the probe and how their enrichment is affected by the competitor.
-
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Example of a signaling pathway that can be investigated using photo-affinity probes.
Caption: Workflow for probe synthesis and cross-reactivity assessment.
Caption: Key comparison points between benzophenone and diazirine probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 8. Label-free quantification - Wikipedia [en.wikipedia.org]
A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel s-Triazine-Based Anticancer Drug Candidates
The versatile s-triazine scaffold, accessible through precursors like 6-Chloro-1,3,5-triazine-2,4-diamine (CAS 24095-40-7), has been instrumental in the development of a diverse range of potential therapeutic agents.[1][2] This guide provides a comparative overview of the preclinical efficacy of representative drug candidates derived from this scaffold, with a focus on their anticancer properties. The selected compounds showcase different strategies for targeting cancer, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases, as well as enzymes crucial for cancer cell proliferation such as dihydrofolate reductase.
In Vitro Efficacy: A Comparative Summary
The in vitro cytotoxic activity of various s-triazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for selected representative candidates are summarized below.
| Drug Candidate/Class | Target(s) | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Sulfonamide-Triazine Hybrid (Compound 34) | PI3Kα | - | 68% inhibition at 100 µM | - | - |
| Symmetrical Chlorophenylamino-s-triazine (Compound 2c) | Multi-kinase | MCF-7 (Breast) | 4.14 | Paclitaxel | - |
| C26 (Colon) | 7.87 | Paclitaxel | 2.30 | ||
| Symmetrical Chlorophenylamino-s-triazine (Compound 3c) | Multi-kinase | MCF-7 (Breast) | 4.98 | Paclitaxel | - |
| C26 (Colon) | 3.05 | Paclitaxel | 2.30 | ||
| Symmetrical Chlorophenylamino-s-triazine (Compound 4c) | Multi-kinase | MCF-7 (Breast) | 6.85 | Paclitaxel | - |
| C26 (Colon) | 1.71 | Paclitaxel | 2.30 | ||
| Pyrazolyl-1,3,5-triazine (Compound 32) | Not specified | MCF-7 (Breast) | 5-9 | - | - |
| MDA-MB-231 (Breast) | 5-9 | - | - | ||
| HepG2 (Liver) | 5-9 | - | - | ||
| LoVo (Colorectal) | 5-9 | - | - | ||
| K-562 (Leukemia) | 5-9 | - | - | ||
| hDHFR Inhibitor (Compound 8) | hDHFR | - | 0.00746 | Methotrexate (MTX) | - |
*Data presented as percent inhibition rather than IC50.
In Vivo Efficacy of a Lead hDHFR Inhibitor
A notable example of in vivo efficacy is demonstrated by a 1,3,5-triazine analog (Compound 8) designed as a human dihydrofolate reductase (hDHFR) inhibitor. In a nude mouse xenograft model, this compound was shown to significantly inhibit tumor growth, highlighting the potential for s-triazine derivatives to translate from in vitro potency to in vivo therapeutic effect.[3] While detailed quantitative data from the primary source is not provided in the review, the study underscores the importance of this compound class in generating viable clinical candidates.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the systemic efficacy and potential toxicity of drug candidates.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into control and treatment groups.
-
Drug Administration: The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a certain size or after a predetermined period. The tumor growth inhibition is then calculated.
Signaling Pathways and Experimental Workflows
The anticancer activity of s-triazine derivatives is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Caption: A generalized workflow for the discovery and preclinical development of s-triazine-based drug candidates.
Many s-triazine derivatives have been shown to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: The inhibitory action of s-triazine derivatives on the PI3K/Akt/mTOR signaling pathway.
Conclusion
The s-triazine scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of drug candidates with potent anticancer activity. The examples highlighted in this guide demonstrate the diverse mechanisms of action and the potential for both in vitro and in vivo efficacy. The favorable therapeutic profiles of these compounds, as evidenced by low micromolar to nanomolar IC50 values and significant tumor growth inhibition in animal models, underscore the continued importance of s-triazine derivatives in the development of novel cancer therapies. Further optimization of these lead compounds holds the promise of delivering next-generation treatments for a variety of malignancies.
References
A Comparative Guide to the Synthesis Efficiency of Aminobenzophenone Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to 2-, 3-, and 4-Aminobenzophenone
Aminobenzophenone and its isomers are pivotal precursors in the synthesis of a wide array of pharmaceuticals, including benzodiazepines and other centrally active compounds. The position of the amino group on the benzophenone scaffold significantly influences the synthetic strategy and overall efficiency. This guide provides a comprehensive comparison of the synthesis efficiency for 2-aminobenzophenone, 3-aminobenzophenone, and 4-aminobenzophenone, supported by experimental data and detailed methodologies to inform synthetic route selection.
Executive Summary
The synthesis of aminobenzophenone isomers is most commonly achieved through two primary routes: the reduction of the corresponding nitrobenzophenones and the Friedel-Crafts acylation of protected anilines. The reduction of nitrobenzophenones generally offers a more direct and comparable route for evaluating the synthesis of all three isomers. The 2-isomer is the most extensively studied due to its prevalence in pharmaceutical intermediates. Synthesis of the 3- and 4-isomers is also crucial for various applications, and understanding the nuances of their preparation is key to efficient drug development and chemical synthesis.
Comparison of Synthesis Efficiency
The efficiency of synthesizing each aminobenzophenone isomer is influenced by the chosen synthetic pathway and the inherent reactivity dictated by the substituent positions. Below is a comparative analysis of the two main synthetic strategies.
Method 1: Reduction of Nitrobenzophenone Isomers
The reduction of a nitro group to an amine is a fundamental and widely used transformation in organic synthesis. This method provides a direct comparison of the synthesis of the three isomers, starting from their respective nitro precursors.
| Isomer | Precursor | Reducing Agent/System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzophenone | 2-Nitrobenzophenone | Fe/HOAc | - | - | - | High | [1] |
| 2-Aminobenzophenone | 2-Nitrobenzophenone | SnCl₂·2H₂O | Ethanol | Room Temp | 0.5 - 2 | High | [2] |
| 4-Aminobenzophenone | 4-Nitrobenzophenone | Sodium Hydrosulfite | THF/Water | Room Temp | 1 | - | [3] |
| 4-Aminobenzophenone | 4-Nitro-4'-chlorobenzophenone | Na₂S | Not Specified | 92 | 2.5 | 85.8 | [2] |
Method 2: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. For the synthesis of aminobenzophenones, this typically involves the acylation of a protected aniline to prevent N-acylation and deactivation of the ring.
| Isomer | Starting Material | Acylating Agent | Catalyst | Key Conditions | Yield (%) | Reference |
| 2-Aminobenzophenone | Anthranilic acid derivative | Benzoyl chloride | Lewis Acid (e.g., AlCl₃) | Protection/deprotection required | 40 - 60 | [1] |
| 4-Aminobenzophenone | Acetanilide | Benzoyl chloride | Copper triflate | Solvent-free, high temperature | Good to Excellent | [4] |
Note: The synthesis of 3-aminobenzophenone via Friedel-Crafts acylation is less common due to the meta-directing nature of the acylamino group, which would lead to a mixture of products.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of aminobenzophenone isomers.
Protocol 1: General Procedure for the Reduction of Nitrobenzophenone using Stannous Chloride (SnCl₂)
This protocol is a general guideline for the selective reduction of the nitro group.
Materials:
-
Nitrobenzophenone isomer (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the nitrobenzophenone isomer in ethanol.
-
Add stannous chloride dihydrate to the solution and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours. Gentle heating to 40-50°C can be applied if the reaction is slow.[2]
-
Upon completion, pour the reaction mixture into a large volume of ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic layer under reduced pressure to yield the crude aminobenzophenone.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for Friedel-Crafts Acylation of a Protected Aniline
This protocol outlines the synthesis of aminobenzophenones via acylation of an N-protected aniline, followed by deprotection.
Materials:
-
N-protected aniline (e.g., Acetanilide) (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Lewis Acid Catalyst (e.g., AlCl₃ or Copper Triflate)
-
Appropriate solvent (or solvent-free conditions)
-
Hydrochloric acid (for deprotection)
-
Sodium hydroxide
Procedure:
-
Acylation: In a reaction vessel, combine the N-protected aniline and the Lewis acid catalyst under anhydrous conditions.
-
Slowly add benzoyl chloride to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC. Reaction conditions will vary depending on the catalyst and substrate. For example, using copper triflate may allow for solvent-free conditions at high temperatures.[4]
-
After the reaction is complete, cool the mixture and quench by carefully pouring it over ice.
-
Extract the product with an organic solvent, wash with a sodium bicarbonate solution and water, and dry the organic layer.
-
Deprotection: The resulting N-acylated benzophenone is then hydrolyzed by heating with an acid (e.g., hydrochloric acid) or base to remove the protecting group.
-
Neutralize the solution and extract the aminobenzophenone product.
-
Purify the final product by recrystallization or column chromatography.
Logical Workflow and Relationships
The synthesis of aminobenzophenone isomers can be visualized as a series of logical steps, from the selection of the starting materials to the final purified product.
Caption: General synthetic workflows for aminobenzophenone isomers.
Conclusion
The choice of synthetic route for aminobenzophenone isomers is highly dependent on the desired isomer, available starting materials, and required scale of production. The reduction of nitrobenzophenones offers a more universal and often higher-yielding approach for all three isomers, provided the nitro precursors are accessible. Friedel-Crafts acylation, while a powerful tool, requires careful consideration of protecting groups and can be less efficient for certain isomers due to electronic and steric effects. For researchers and drug development professionals, a thorough evaluation of these factors, guided by the data and protocols presented here, will enable the selection of the most efficient and practical synthetic strategy.
References
Safety Operating Guide
Proper Disposal of (4-(Aminomethyl)phenyl)(phenyl)methanone Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride (CAS RN: 24095-40-7). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance.
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Hazard Summary: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. Precautionary statements include avoiding breathing dust and washing hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 24095-40-7 | |
| Molecular Formula | C₁₄H₁₄ClNO | |
| Molecular Weight | 247.72 g/mol | |
| Physical Form | Solid | |
| Melting Point | 122-125 °C | |
| Boiling Point | 97-99 °C at 0.38 mmHg | |
| GHS Hazard Statements | H302, H315, H319, H335 |
Standard Disposal Protocol
The universally recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[1] In-lab treatment should only be considered after a thorough risk assessment and with the explicit approval of your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect unadulterated solid this compound waste in a designated, chemically compatible, and clearly labeled hazardous waste container. The container should have a secure, tight-fitting lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, should be collected as solid hazardous waste.
Step 2: Labeling
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 24095-40-7
-
An approximate concentration and volume/mass of the waste
-
The date of accumulation
-
The primary hazard(s) (e.g., Toxic, Irritant)
Step 3: Storage
Store hazardous waste containers in a designated and secure satellite accumulation area. This area should be:
-
Well-ventilated
-
Away from heat sources and direct sunlight
-
Segregated from incompatible materials, such as strong oxidizing agents.
Step 4: Professional Disposal
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste. Do not allow hazardous waste to accumulate in the laboratory.
Experimental Protocol: In-Lab Neutralization of Amine Hydrochloride (Generalized Procedure)
Disclaimer: The following is a generalized protocol for the neutralization of an amine hydrochloride. Its applicability and safety for this compound must be evaluated by a qualified chemist on a small scale in a controlled laboratory setting. This procedure should only be performed with prior approval from your institution's EHS department.
Objective
To neutralize the acidic hydrochloride salt of the amine, potentially rendering it less corrosive before collection as hazardous waste. This does not degrade the organic portion of the molecule, which remains a hazardous waste.
Materials
-
Waste solution of this compound
-
Dilute aqueous solution of a weak base (e.g., 5% sodium bicarbonate) or a dilute solution of a strong base (e.g., 1 M sodium hydroxide)
-
pH paper or a calibrated pH meter
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Stir plate and stir bar
-
Ice bath
Procedure
-
Preparation: Place the reaction vessel containing the amine hydrochloride waste solution in an ice bath on a stir plate. Begin gentle stirring.
-
Neutralization: Slowly add the dilute base solution dropwise to the stirring waste solution.
-
pH Monitoring: Periodically monitor the pH of the solution using pH paper or a pH meter.
-
Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0. Be cautious as the neutralization reaction can be exothermic.
-
Waste Collection: Once neutralized, the solution must still be collected as hazardous waste. Transfer the neutralized solution to a properly labeled hazardous waste container.
Disposal Workflow
Caption: A flowchart illustrating the recommended step-by-step procedure for the safe disposal of this compound.
References
Personal protective equipment for handling (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride (CAS No: 24095-40-7). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It may also be harmful if swallowed, in contact with skin, or inhaled.[2] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect from splashes. A face shield is recommended when there is a significant risk of splashing.[3][4] |
| Skin Protection | Chemical-resistant gloves and a lab coat or apron | Inspect gloves for any damage before use.[4][5] Wear a lab coat to protect skin and clothing.[3] For significant handling, an impervious apron is recommended.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Handling of the compound should occur in a well-ventilated area to minimize inhalation of dust or vapors.[6] For procedures that may generate dust or aerosols, a chemical fume hood is required.[4] |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic procedure for handling this compound is crucial for minimizing exposure and preventing accidents.
Preparation and Handling:
-
Review Safety Data: Before beginning any work, thoroughly review the available safety information for the compound.
-
Ensure Proper Ventilation: Set up your workspace in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Don Personal Protective Equipment (PPE): Wear all the required PPE as outlined in Table 1.[3]
-
Weighing and Transferring: Handle the solid compound carefully to avoid generating dust. Use appropriate tools for transfer.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard symbols.[4][7]
Storage:
-
Store the compound in a tightly sealed, properly labeled container.[4]
-
Keep it in a cool, dry, and well-ventilated area away from incompatible substances.[7]
-
Ensure storage containers are in good condition.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water. If irritation persists, seek medical attention.[5] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, carefully collect the material with an inert absorbent and place it in a sealed container for disposal.[6] Avoid generating dust.[6] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
All waste containing this compound, including empty containers and contaminated lab supplies, must be treated as hazardous chemical waste.[6]
Step-by-Step Disposal Procedure:
-
Segregate Waste: Collect all waste materials in a dedicated, leak-proof, and clearly labeled container.[6]
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.
-
Storage of Waste: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[6]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6]
-
Regulatory Compliance: Ensure all disposal activities comply with institutional and local regulations for hazardous waste.[6]
Caption: Workflow for Safe Handling of Laboratory Chemicals.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | C14H14ClNO | CID 2760962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. needle.tube [needle.tube]
- 4. afd.calpoly.edu [afd.calpoly.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
